Indoximod
Beschreibung
This compound has been used in trials studying the treatment of Glioma, Melanoma, Ependymoma, Gliosarcoma, and Lung Cancer, among others.
This compound is a methylated tryptophan with immune checkpoint inhibitory activity. This compound inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which degrades the essential amino acid tryptophan, and may increase or maintain tryptophan levels important to T cell function. Tryptophan depletion is associated with immunosuppression involving T cell arrest and anergy.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911500 | |
| Record name | 1-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110117-83-4 | |
| Record name | Indoximod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoximod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methyl-D-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Indoximod's Mechanism of Action in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoximod is an immunomodulatory agent that acts as a potent inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway, a critical mechanism of tumor-induced immunosuppression. Unlike direct enzymatic inhibitors, this compound functions as a tryptophan mimetic, counteracting the downstream effects of IDO1-mediated tryptophan depletion. Its primary mechanisms of action involve the reactivation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway and the modulation of the Aryl Hydrocarbon Receptor (AhR). These actions collectively restore the function of suppressed immune cells, particularly T cells, and shift the tumor microenvironment from an immunosuppressive to an immunopermissive state. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
The IDO1 Pathway: A Key Immune Checkpoint in Cancer
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses. In the tumor microenvironment, IDO1 is often overexpressed by cancer cells and immune cells, such as dendritic cells (DCs). IDO1 catabolizes the essential amino acid tryptophan into kynurenine. This process has two major immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of tryptophan starves proliferating T cells, leading to their arrest in the G1 phase of the cell cycle and subsequent anergy or apoptosis. This specifically impairs the function of effector T cells (Teff) that are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response. Kynurenine also directly suppresses Teff and natural killer (NK) cell activity.[1][2]
This compound's Dual Mechanism of Action
This compound circumvents the limitations of direct IDO1 enzymatic inhibitors by targeting the downstream consequences of IDO1 activity. Its mechanism is twofold:
Reactivation of mTORC1 Signaling
In conditions of low tryptophan, the master metabolic kinase mTORC1 is suppressed, leading to a halt in protein synthesis and T cell proliferation.[3] this compound, as a tryptophan mimetic, creates a "tryptophan sufficiency" signal that reactivates mTORC1, even in a tryptophan-depleted environment.[1][3] This reactivation restores T cell proliferation and effector functions.
Modulation of the Aryl Hydrocarbon Receptor (AhR)
Kynurenine is a natural ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a role in regulating immune responses. Kynurenine-mediated AhR activation in T cells promotes their differentiation into immunosuppressive Treg cells. This compound also acts as a ligand for AhR, but it modulates its activity differently.[1][4] It competitively interferes with kynurenine binding and shifts the transcriptional output of AhR signaling. This leads to a decrease in the expression of Foxp3, the master regulator of Treg differentiation, and an increase in the expression of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[1] This reprogramming of T cell differentiation further contributes to a more robust anti-tumor immune response.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| mTORC1 Reactivation (IC50) | ~70 nM | Tryptophan-depleted cells | [3] |
| AhR-dependent Transcription (EC50) | ~20-30 µM | HepG2 cells | [1] |
| IDO1 Protein Downregulation in moDCs | up to ~65% decrease at 100 µM | Human monocyte-derived dendritic cells | [1] |
Table 2: Clinical Efficacy of this compound in Combination with Pembrolizumab in Advanced Melanoma (Phase II)
| Parameter | Value | Patient Population | Reference |
| Overall Response Rate (ORR) | 51% | Efficacy evaluable, non-ocular melanoma | [5] |
| Complete Response (CR) | 20% | Efficacy evaluable, non-ocular melanoma | [5] |
| Disease Control Rate (DCR) | 70% | Efficacy evaluable, non-ocular melanoma | [5] |
| Median Progression-Free Survival (PFS) | 12.4 months | Efficacy evaluable, non-ocular melanoma | [5] |
| ORR in PD-L1 Positive Patients | 70% | Efficacy evaluable, non-ocular melanoma | [5] |
| ORR in PD-L1 Negative Patients | 46% | Efficacy evaluable, non-ocular melanoma | [5] |
Signaling Pathways and Experimental Workflows
The IDO1 Immunosuppressive Pathway
Caption: The IDO1 pathway creates an immunosuppressive tumor microenvironment.
This compound's Mechanism of Action
Caption: this compound reverses IDO1-mediated immunosuppression in T cells.
Experimental Workflow: Dendritic Cell - T Cell Co-culture Assay
Caption: Workflow for assessing this compound's effect on T cell proliferation.
Key Experimental Protocols
Measurement of Tryptophan and Kynurenine by HPLC
This protocol is for the simultaneous measurement of tryptophan and kynurenine in serum or cell culture supernatant to assess IDO1 activity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV and fluorescence detectors.
-
C18 reverse-phase column.
-
Trichloroacetic acid (TCA).
-
Mobile phase: 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.
-
Tryptophan and kynurenine standards.
-
Internal standard (e.g., 3-nitro-L-tyrosine).
Procedure:
-
Sample Preparation: To 100 µL of serum or supernatant, add 50 µL of 10% TCA to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
HPLC Analysis: Inject the supernatant onto the C18 column.
-
Detection:
-
Tryptophan: Fluorescence detector (Excitation: 285 nm, Emission: 365 nm).
-
Kynurenine and internal standard: UV detector (360 nm).
-
-
Quantification: Calculate concentrations based on standard curves. The kynurenine/tryptophan ratio is used as an indicator of IDO1 activity.[6][7][8]
Western Blot Analysis of mTORC1 Pathway Activation
This protocol is to assess the phosphorylation status of key mTORC1 pathway proteins in T cells treated with this compound under tryptophan-depleted conditions.
Materials:
-
T cells cultured in tryptophan-free media.
-
This compound.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Cell Culture and Treatment: Culture T cells in tryptophan-free media and treat with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL detection system.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to determine the activation state of the mTORC1 pathway.[9][10][11][12][13]
Dendritic Cell and T Cell Co-culture for Proliferation Assay
This protocol assesses the ability of this compound to restore T cell proliferation in the presence of IDO1-expressing dendritic cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
Monocyte isolation kit.
-
GM-CSF and IL-4 for DC differentiation.
-
IFN-γ for IDO1 induction in DCs.
-
This compound.
-
Allogeneic CD8+ T cells.
-
Cell proliferation dye (e.g., CFSE).
-
Flow cytometer.
Procedure:
-
DC Generation: Isolate monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4. Mature the DCs with IFN-γ to induce IDO1 expression.
-
This compound Treatment: Treat the mature DCs with this compound at various concentrations.
-
T Cell Preparation: Isolate allogeneic CD8+ T cells and label them with a proliferation dye.
-
Co-culture: Co-culture the treated DCs with the labeled T cells at a ratio of 1:10 (DC:T cell) for 4-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the proliferation dye in the T cell population by flow cytometry to quantify proliferation.[14][15][16][17]
Conclusion
This compound represents a novel approach in cancer immunotherapy by targeting the downstream metabolic and signaling consequences of IDO1 pathway activation. Its dual mechanism of reactivating mTORC1 and modulating AhR signaling effectively reverses tumor-induced immunosuppression, leading to enhanced anti-tumor T cell responses. The quantitative data from preclinical and clinical studies, along with the detailed experimental protocols provided, offer a comprehensive understanding of this compound's mechanism of action for researchers and drug development professionals in the field of oncology. Further investigation into its synergistic effects with other immunotherapies holds significant promise for improving patient outcomes.
References
- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. stemcell.com [stemcell.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Modified Dendritic cell-based T-cell expansion protocol and single-cell multi-omics allow for the selection of the most expanded and in vitro-effective clonotype via profiling of thousands of MAGE-A3-specific T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Indoximod's Role in Tryptophan Metabolism and the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoximod (1-methyl-D-tryptophan) is an orally administered small molecule that modulates the tryptophan-kynurenine metabolic pathway, a critical regulator of immune tolerance. Unlike direct enzymatic inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), this compound exerts its effects through a distinct mechanism of action. It acts as a tryptophan mimetic, thereby reversing the immunosuppressive consequences of tryptophan depletion orchestrated by IDO1 and tryptophan 2,3-dioxygenase (TDO). This guide provides a comprehensive technical overview of this compound's role in tryptophan metabolism and the kynurenine pathway, its impact on anti-tumor immunity, and its evaluation in clinical settings. We present quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.
Introduction: The Tryptophan-Kynurenine Pathway in Immuno-Oncology
Tryptophan, an essential amino acid, is a crucial component for protein synthesis and a precursor for various bioactive molecules. Over 95% of tryptophan catabolism occurs via the kynurenine pathway[1][2]. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO)[3][4]. In the tumor microenvironment, the upregulation of these enzymes, particularly IDO1, leads to two key immunosuppressive outcomes: the depletion of local tryptophan and the accumulation of kynurenine and its downstream metabolites[3][4][5].
Tryptophan starvation arrests T-cell proliferation and induces anergy, while kynurenine and other metabolites actively promote the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response[3][6]. Consequently, targeting the tryptophan-kynurenine pathway has emerged as a promising strategy in cancer immunotherapy.
This compound: A Differentiated IDO Pathway Inhibitor
This compound, the D-isomer of 1-methyl-tryptophan, was developed as a modulator of the IDO pathway[7][8]. Importantly, it does not directly inhibit the enzymatic activity of IDO1[7][8]. Instead, it functions as a tryptophan mimetic with a dual mechanism of action.
Reversal of Tryptophan Depletion Sensing and mTORC1 Activation
In the presence of low tryptophan levels, as is common in the tumor microenvironment, T cells sense this amino acid deprivation, leading to the suppression of the master metabolic regulator, mammalian target of rapamycin complex 1 (mTORC1)[7][9][10]. This compound, acting as a tryptophan mimetic, generates a tryptophan sufficiency signal that reactivates mTORC1 signaling in T cells, even amidst tryptophan scarcity[7][9][10][11]. This reactivation restores T cell proliferation and effector function.
Modulation of the Aryl Hydrocarbon Receptor (AHR) Pathway
Kynurenine is a natural ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in immune regulation[9]. The binding of kynurenine to AHR promotes the differentiation of naïve CD4+ T cells into immunosuppressive FoxP3+ regulatory T cells[9][12]. This compound has been shown to modulate AHR-dependent transcriptional activity[7][9]. It can act as a competitive antagonist of kynurenine at the AHR, thereby inhibiting the transcription of genes like FOXP3 and promoting the transcription of genes like RORC, which is associated with the pro-inflammatory Th17 cell phenotype[9]. This shifts the balance from an immunosuppressive to an immunostimulatory T cell response.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 for relief of mTORC1 suppression | ~70 nM | Tryptophan-depleted cells | [1] |
| EC50 for IDO protein downregulation in moDCs | ~20 µM | Human monocyte-derived dendritic cells | [5] |
Table 2: Pharmacokinetic Properties of this compound in Humans (Phase I Study)
| Parameter | Value | Dose | Reference |
| Cmax | ~12 µM | 2000 mg twice daily | [13][14][15] |
| Tmax | 2.9 hours | Not specified | [2][7][15] |
| Half-life (t1/2) | 10.5 hours | Not specified | [2][7][15] |
| AUC | Plateaued above 1200 mg | >1200 mg | [13][14][15] |
Table 3: Clinical Efficacy of this compound in Combination Therapies
| Cancer Type | Combination Therapy | Trial Phase | Key Endpoints | Results | Reference |
| Advanced Melanoma | Pembrolizumab | II | Overall Response Rate (ORR), Complete Response (CR), Disease Control Rate (DCR), Median Progression-Free Survival (PFS) | ORR: 51%, CR: 20%, DCR: 70%, mPFS: 12.4 months | [3][4][16][17] |
| Metastatic Breast Cancer | Docetaxel | IB | Maximum Tolerated Dose (MTD), Partial Responses (PR) | MTD of this compound: 1200 mg BID with Docetaxel 75 mg/m², 4 PRs in 22 evaluable patients | [18] |
| Pediatric Brain Tumors | Chemotherapy and/or Radiation | I | Median Overall Survival (OS) | Recurrent disease: 13.3 months, DIPG: 14.4 months | [6] |
| Metastatic Solid Tumors | Docetaxel | IB | Dose Limiting Toxicities (DLTs), Partial Responses (PRs) | 4 PRs (2 breast, 1 NSCLC, 1 thymic) | [18] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of the Tryptophan-Kynurenine Pathway.
Caption: Dual Mechanism of Action of this compound.
Caption: General Workflow for In Vivo Efficacy Studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro mTORC1 Activity Assay (Western Blot)
Objective: To assess the ability of this compound to reactivate mTORC1 signaling in tryptophan-depleted T cells.
Materials:
-
Primary human CD4+ or CD8+ T cells
-
Tryptophan-free RPMI medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6 Kinase (pS6K), anti-S6 Kinase (total S6K), anti-Actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagents
Protocol:
-
Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) by negative magnetic selection.
-
Culture the enriched T cell populations overnight in tryptophan-free RPMI medium to induce a state of tryptophan depletion.
-
Treat the cells with varying concentrations of this compound for 5 hours.
-
Harvest the cells and lyse them using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS6K, total S6K, and Actin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry and normalize the pS6K signal to total S6K and the loading control (Actin).
In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound formulation for oral gavage
-
Calipers
Protocol:
-
Culture B16-F10 melanoma cells in complete growth medium.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) orally, typically twice daily, at the desired dose.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Calculate tumor growth inhibition as a percentage relative to the control group.
-
At the end of the study, blood, tumor tissue, and lymph nodes can be collected for pharmacodynamic and immune cell analysis.
Flow Cytometry Analysis of T Cell Populations
Objective: To quantify the changes in T effector (Teff) and regulatory T cell (Treg) populations in the tumor microenvironment or peripheral lymphoid organs following this compound treatment.
Materials:
-
Single-cell suspensions from tumor tissue or spleen/lymph nodes
-
Fluorescently conjugated antibodies against CD4, CD8, FoxP3, and other relevant T cell markers
-
Fixation/Permeabilization buffers for intracellular staining (for FoxP3)
-
Flow cytometer
Protocol:
-
Prepare single-cell suspensions from the tissues of interest.
-
Perform surface staining by incubating the cells with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD4, CD8) in the dark on ice.
-
Wash the cells to remove unbound antibodies.
-
For Treg analysis, fix and permeabilize the cells using a commercially available kit.
-
Perform intracellular staining for FoxP3 by incubating the permeabilized cells with an anti-FoxP3 antibody.
-
Wash the cells and resuspend them in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the percentages of different T cell populations (e.g., CD4+FoxP3+ Tregs, CD8+ Teffs) and determine the Teff/Treg ratio.
Conclusion
This compound represents a novel approach to targeting the immunosuppressive tryptophan-kynurenine pathway. Its unique mechanism of action, which involves the reactivation of mTORC1 signaling and modulation of the AHR pathway, distinguishes it from direct enzymatic inhibitors of IDO1. Preclinical and clinical data suggest that this compound can effectively reverse tumor-induced immune suppression and enhance the efficacy of other cancer therapies, including chemotherapy and immune checkpoint inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound in immuno-oncology.
References
- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] this compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 | Semantic Scholar [semanticscholar.org]
- 10. Facebook [cancer.gov]
- 11. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alexslemonade.org [alexslemonade.org]
- 13. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 trial of this compound with chemotherapy and radiation for children with progressive brain tumors or newly diagnosed DIPG [augusta.edu]
- 15. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Agent Indoximod: From Discovery to Synthesis and Mechanistic Insights
A Technical Guide for Researchers and Drug Development Professionals
Published: December 17, 2025
Abstract
Indoximod (1-Methyl-D-tryptophan), an investigational immunomodulatory agent, has garnered significant interest for its potential in cancer immunotherapy. Unlike direct enzymatic inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), this compound functions as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan catabolism through the modulation of downstream signaling pathways, primarily involving mTORC1 and the Aryl Hydrocarbon Receptor (AhR). This technical guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its chemical synthesis, and an in-depth exploration of its molecular mechanisms of action. Quantitative data are summarized in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey to the development of this compound began with the broader investigation of the role of tryptophan metabolism in immune tolerance. The enzyme indoleamine 2,3-dioxygenase (IDO), responsible for the catabolism of the essential amino acid tryptophan, was identified as a key player in creating an immunosuppressive microenvironment, a mechanism co-opted by tumors to evade immune surveillance.[1]
The racemic compound 1-methyl-D,L-tryptophan (1MT) was first identified as a competitive inhibitor of the IDO1 enzyme in the early 1990s by Cady and Sono.[2] A significant conceptual leap occurred in 1998 when Munn, Mellor, and their colleagues proposed that IDO1-mediated tryptophan deprivation was a crucial mechanism of immunosuppression, particularly affecting T-cell proliferation.[3] This discovery spurred the investigation of IDO inhibitors as potential cancer therapeutics.
While the L-isomer of 1-methyl-tryptophan (L-1MT) is a more potent direct inhibitor of the purified IDO1 enzyme, subsequent preclinical studies revealed that the D-isomer, this compound (D-1MT), exhibited superior in vivo antitumor activity, particularly in combination with chemotherapy.[4][5] This intriguing finding led to the clinical development of this compound. It was later elucidated that this compound does not function as a direct inhibitor of the IDO1 enzyme but rather as a tryptophan mimetic, counteracting the downstream effects of tryptophan depletion.[2][6] Key institutions involved in the research and development of this compound include the Medical College of Georgia, the Lankenau Institute for Medical Research, and NewLink Genetics.[3][7]
Chemical Synthesis of this compound (1-Methyl-D-tryptophan)
The chemical synthesis of this compound can be achieved through various routes. A common and effective method involves the N-methylation of D-tryptophan. The following is a detailed protocol for a multi-step synthesis adapted from publicly available technical disclosures.[3]
Experimental Protocol: Synthesis of this compound
This protocol is divided into three main stages:
-
Protection of D-tryptophan: The amino group of D-tryptophan is protected with a tert-butoxycarbonyl (Boc) group.
-
N-Methylation of the Indole Ring: The indole nitrogen of the Boc-protected D-tryptophan is methylated.
-
Deprotection: The Boc protecting group is removed to yield the final product, this compound.
-
Reaction Setup:
-
To a suitable reaction vessel, add D-tryptophan (100 g) and water (800 ml).
-
Add sodium hydroxide (49 g) to the mixture and stir until dissolved.
-
Cool the mixture to 25-30°C.
-
-
Boc Protection:
-
Slowly add Di-tert-butyl dicarbonate (DiBOC) (128.2 g) to the reaction mixture.
-
Stir the mixture for 4 hours at 25-30°C.
-
-
Work-up and Extraction:
-
Wash the reaction mixture with toluene.
-
Cool the aqueous layer to 0-5°C.
-
Add ethyl acetate to the mixture.
-
Acidify the mixture with aqueous hydrochloric acid to a pH of approximately 2-3.
-
Stir for 20 minutes at 0-5°C.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers.
-
-
Isolation and Purification:
-
Wash the combined organic layers with water and then with an aqueous sodium chloride solution.
-
Distill off the solvent completely from the organic layer under reduced pressure.
-
Co-distill the residue with cyclohexane.
-
To the obtained solid, add isopropanol (100 ml) and cyclohexane (150 ml) at 25-30°C.
-
Heat the mixture to 55-60°C and stir for 20 minutes.
-
Cool the mixture to 25-30°C and stir for 30 minutes.
-
Further cool to 5-10°C and stir for 2 hours to allow for precipitation.
-
Filter the precipitated solid, wash with a mixture of isopropanol and cyclohexane, and dry to yield Boc-D-tryptophan.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve Boc-D-tryptophan (50 g) in dimethylformamide (200 ml).
-
Cool the solution to 0-5°C.
-
-
Methylation:
-
Slowly add sodium tertiary butoxide (40 g) to the cooled solution.
-
Stir the reaction mixture at 0-5°C.
-
-
Work-up and Extraction:
-
Once the reaction is complete, distill off the solvent completely under reduced pressure.
-
Cool the residue to 25-30°C and add water and ethyl acetate.
-
Separate the organic and aqueous layers.
-
Wash the aqueous layer with ethyl acetate.
-
-
Isolation:
-
The methylated product remains in the aqueous layer.
-
-
Deprotection:
-
To the aqueous solution containing the methylated intermediate, add isopropanol (500 ml) and hydrochloric acid (100 ml) at 25-30°C.
-
Heat the mixture to 60-65°C and stir for 5 hours.
-
-
Work-up and Purification:
-
Distill off the solvent completely from the reaction mixture.
-
Cool the residue to 25-30°C and add water and ethyl acetate.
-
Separate the organic and aqueous layers, and wash the aqueous layer with ethyl acetate.
-
Basify the aqueous layer using an aqueous sodium hydroxide solution at 25-30°C.
-
Add ethyl acetate to the basified mixture and stir for 20 minutes.
-
Separate the organic and aqueous layers.
-
Distill off the solvent completely from the organic layer and co-distill with water.
-
Add water (800 ml) to the obtained solid at 25-30°C and stir for 2 hours.
-
Filter the solid, wash with water, and dry.
-
-
Final Recrystallization:
-
Add isopropyl alcohol (1200 ml) to the dried solid at 25-30°C and stir.
-
Filter the solid, wash with isopropyl alcohol, and dry to obtain pure this compound.[3]
-
Synthesis Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
Indoximod as an inhibitor of the IDO1 pathway
An In-depth Technical Guide to Indoximod: A Modulator of the IDO1 Pathway
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (1-methyl-D-tryptophan, D-1MT) is an orally administered small molecule that modulates the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical metabolic checkpoint involved in tumor-induced immunosuppression. Unlike direct enzymatic inhibitors, this compound's mechanism of action is multifaceted, primarily acting downstream of the IDO1 enzyme. It functions as a tryptophan mimetic to counteract the immunosuppressive effects of tryptophan depletion, thereby restoring T-cell proliferation and function. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining relevant experimental protocols, and visualizing the core biological pathways and workflows.
Mechanism of Action
The IDO1 enzyme is a rate-limiting step in the catabolism of the essential amino acid tryptophan into kynurenine.[1] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and accumulation of kynurenine metabolites. This metabolic shift suppresses the anti-tumor immune response through two primary mechanisms:
-
Tryptophan Depletion: Deprivation of tryptophan arrests effector T-cell proliferation and induces their anergy or apoptosis.[2] This is sensed by the GCN2 kinase, leading to the inhibition of the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.[3]
-
Kynurenine Accumulation: Kynurenine and its derivatives act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs) and suppresses effector T-cell function.[4][5]
Paradoxically, studies have shown that this compound is not a direct enzymatic inhibitor of IDO1.[4] Instead, its therapeutic effects stem from its ability to act as a tryptophan mimetic and modulate downstream signaling pathways.[3][6][7]
-
Reactivation of mTORC1: this compound provides a tryptophan sufficiency signal that circumvents the effects of tryptophan depletion, leading to the reactivation of the mTORC1 pathway in T-cells.[4][5][8] This restores protein synthesis and reverses the anergic state, promoting T-cell proliferation and effector function.[4] this compound has been shown to relieve mTORC1 suppression with high potency.[5][8][9]
-
Modulation of the AhR Pathway: this compound influences the differentiation of CD4+ T-cells via the AhR pathway. It favors the development of pro-inflammatory IL-17-producing helper T-cells (Th17) over the differentiation of immunosuppressive Tregs.[4][5]
-
Downregulation of IDO1 Expression: In some preclinical models, this compound has been observed to downregulate the expression of IDO1 protein in dendritic cells, potentially through an AhR-dependent mechanism.[4][8]
By targeting these downstream effectors, this compound can potentially overcome the limitations of direct IDO1 inhibitors, which may be bypassed by compensatory activation of related enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO).[5]
Signaling Pathway Diagram
Caption: IDO1 pathway and this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro and Preclinical Activity
| Parameter | Value | Context / Assay | Source |
| mTORC1 Reactivation IC₅₀ | ~70 nM | Relief of mTORC1 suppression in cells under tryptophan-depleted conditions. | [5][8][9] |
| Enzymatic Inhibition Ki (L-isomer) | 19 µM | Competitive inhibition of purified IDO1 enzyme by 1-methyl-L-tryptophan. | [10] |
| Enzymatic Inhibition Ki (DL-mixture) | 35 µM | Competitive inhibition of purified IDO1 enzyme by 1-methyl-DL-tryptophan. | [10] |
| In Vivo Dose (Murine) | 250 mg/kg/dose BID | B16F10 melanoma model, resulted in reduced IDO protein expression in pDCs. | [4] |
Note: this compound is the D-isomer (D-1MT), which is a much less effective direct enzymatic inhibitor than the L-isomer.[10] Its primary potency is in downstream pathway modulation.
Table 2: Clinical Pharmacokinetics & Dosage
| Parameter | Value | Clinical Trial Context | Source |
| Recommended Phase II Dose | 1200 mg BID | In combination with docetaxel (75 mg/m²). | [1] |
| Maximum Tolerated Dose (MTD) | Not reached at 2000 mg BID | Phase I dose-escalation study in patients with advanced solid tumors. | [2] |
| Pediatric Dose | 19.2 mg/kg/dose BID | Phase I trial in children with recurrent brain tumors. | [11][12] |
| Time to Cmax | ~2.9 hours | At 2000 mg BID dose. | [2] |
| Serum Half-life (t₁/₂) | ~10.5 hours | Phase I dose-escalation study. | [2] |
| Plasma Cmax | ~12 µM | At 2000 mg BID dose. Pharmacokinetic plateau observed above 1200 mg. | [2] |
Table 3: Clinical Efficacy in Combination Therapies
| Indication | Combination Agent | Trial Phase | Key Efficacy Metrics | Source |
| Advanced Melanoma | Pembrolizumab | II | ORR: 51%CR: 20%DCR: 70%mPFS: 12.4 months | [5][13] |
| Recurrent Pediatric Brain Tumors | Temozolomide / Radiation | I | mOS (all recurrent): 13.3 monthsmOS (responders): 25.2 months | [11][12][14] |
| Newly Diagnosed DIPG | Temozolomide / Radiation | I | mOS: 14.4 months | [11][12][14] |
| Metastatic Solid Tumors | Docetaxel | Ib | 4 PRs (out of 22 evaluable patients)9 SD | [1] |
Abbreviations: ORR (Objective Response Rate), CR (Complete Response), DCR (Disease Control Rate), mPFS (median Progression-Free Survival), mOS (median Overall Survival), PR (Partial Response), SD (Stable Disease), DIPG (Diffuse Intrinsic Pontine Glioma).
Key Experimental Protocols
This section provides detailed methodologies for foundational experiments used to characterize IDO1 pathway inhibitors like this compound.
Protocol: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol describes a common method to assess the functional inhibition of the IDO1 pathway in a cellular context by measuring the production of kynurenine.
1. Cell Culture and IDO1 Induction:
-
Cell Line: Human cancer cell lines known to express IDO1 upon stimulation, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), are commonly used.[15][16]
-
Plating: Seed cells in a 96-well plate at a density of 1-3 x 10⁴ cells per well and allow them to adhere overnight at 37°C, 5% CO₂.[16][17]
-
Induction: To induce IDO1 expression, replace the medium with fresh medium containing recombinant human interferon-gamma (IFNγ) at a final concentration of 100 ng/mL.[16][17] Include wells without IFNγ as a negative control.
2. Inhibitor Treatment:
-
Prepare serial dilutions of this compound (or other test compounds) in the complete culture medium.
-
Add the inhibitor dilutions to the IFNγ-stimulated cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[15]
3. Kynurenine Quantification (Colorimetric Method):
-
Supernatant Collection: After incubation, carefully collect 100-140 µL of cell culture supernatant from each well and transfer to a new 96-well plate.[15][17]
-
Protein Precipitation: Add 30-50 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins.[15]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes. This step is critical to hydrolyze the initial product, N-formylkynurenine, into stable kynurenine.[15][17]
-
Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[15]
-
Color Development: Transfer 50-100 µL of the clear supernatant to a new flat-bottom 96-well plate. Add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate at room temperature for 10 minutes to develop a yellow color.[15][17]
-
Absorbance Reading: Measure the absorbance at 480 nm using a microplate reader.[15]
4. Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in the experimental samples by interpolating from the standard curve.
-
Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for a cell-based IDO1 activity assay.
Protocol: Quantification of Tryptophan and Kynurenine by HPLC
High-Performance Liquid Chromatography (HPLC) is a highly accurate method for quantifying tryptophan and kynurenine levels in biological samples (e.g., plasma, cell culture supernatant).
1. Sample Preparation:
-
Supernatant/Plasma: Collect cell culture supernatant or plasma samples.
-
Protein Precipitation: Deproteinize samples by adding an equal volume of 6.1 N TCA or three volumes of ice-cold methanol. Vortex and incubate on ice for 10-20 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet precipitated proteins.
-
Filtration: Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
System: An HPLC system equipped with a UV or diode array detector.
-
Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm) is standard.[18]
-
Mobile Phase: An isocratic mobile phase is often sufficient. A typical composition is 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[18] Alternative mobile phases, such as methanol:10 mM sodium dihydrogen phosphate (27:73 v/v, pH 2.8), have also been described.[19]
-
Injection Volume: 5-20 µL.[18]
3. Detection:
-
Simultaneously monitor two wavelengths using the diode array detector:
4. Data Analysis:
-
Generate separate standard curves for tryptophan and kynurenine using authentic standards of known concentrations.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and spectral properties to the standards.
-
Calculate the concentration of each analyte based on the peak area and the standard curve. The Kynurenine/Tryptophan ratio is often used as a pharmacodynamic marker of IDO1 pathway activity.[2]
Logical Diagram: Combination Therapy Trial
Caption: Logical design of a combination therapy trial.
Conclusion
This compound represents a distinct approach to targeting the IDO1 pathway. By acting as a tryptophan mimetic to modulate the downstream mTORC1 and AhR signaling pathways, it effectively reverses the immunosuppressive effects of IDO1 activity without directly inhibiting the enzyme. This mechanism may offer advantages in overcoming potential resistance pathways that could limit the efficacy of direct enzymatic inhibitors. The quantitative data from numerous clinical trials demonstrate its safety and suggest promising efficacy in combination with chemotherapy and immune checkpoint inhibitors across a range of malignancies. The experimental protocols detailed herein provide a foundation for researchers to further investigate this compound and other modulators of the immunometabolic landscape in cancer.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. oncotarget.com [oncotarget.com]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 19. Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six kynurenine Metabolites in Biological Samples with Ultraviolet and Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Targets of Indoximod Beyond IDO1: A Technical Guide
Executive Summary: Indoximod (D-1-methyl-tryptophan) has historically been classified as an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. However, extensive research has revealed a nuanced and complex mechanism of action that deviates significantly from direct enzymatic inhibition. Puzzlingly, this compound does not inhibit the enzymatic activity of purified IDO1 in vitro, yet it effectively reverses the immunosuppressive consequences of IDO1 activity in cellular and in vivo models.[1][2] This guide elucidates the current understanding of this compound's molecular targets beyond direct IDO1 enzyme interaction, focusing on its role as a crucial modulator of downstream immunometabolic signaling pathways. The primary molecular targets are now understood to be the mTORC1 and AhR signaling nodes, which this compound modulates to counteract the immunosuppressive effects of tryptophan catabolism by IDO1 and the related enzyme, Tryptophan 2,3-dioxygenase (TDO).
The Tryptophan Catabolism Axis: A Dual Pathway of Immunosuppression
IDO1 and TDO are heme-containing enzymes that catalyze the initial and rate-limiting step of tryptophan (Trp) catabolism, converting it into N-formyl-kynurenine, which is rapidly metabolized to L-kynurenine (Kyn).[1][3][4] In the tumor microenvironment, the activity of these enzymes creates a profoundly immunosuppressive milieu through two distinct, yet synergistic, mechanisms:
-
Tryptophan Depletion: The local depletion of Trp, an essential amino acid, is sensed by T cells, leading to the activation of the GCN2 kinase. This results in the inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and proliferation, ultimately causing T cell anergy and arrest.[5]
-
Kynurenine Production: The accumulation of Kyn and its downstream metabolites provides a pool of ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] AhR activation in naive CD4+ T cells drives the transcription of FOXP3, promoting their differentiation into immunosuppressive regulatory T cells (Tregs).[1][6][7]
These dual mechanisms effectively shut down anti-tumor T cell responses, allowing for tumor immune escape.
Core Molecular Target 1: The mTORC1 Pathway
This compound's primary mechanism for restoring T cell proliferation is by acting as a tryptophan mimetic, directly countering the effects of Trp starvation.[8][9] It does not inhibit the IDO1/TDO enzyme but instead circumvents the metabolic block.
-
Tryptophan Sufficiency Signal: In conditions of low Trp, this compound enters the T cell and generates a "Trp sufficiency signal."[1][6][10] This signal relieves the suppression of mTORC1 activity.[8][11] The precise amino acid sensors involved are still under investigation but this action bypasses the GCN2-mediated stress response.[1]
-
Restoration of T-Cell Function: By reactivating mTORC1, this compound restores crucial downstream signaling required for protein synthesis and cell cycle progression.[1][8] This leads to a direct increase in the proliferation of both CD8+ effector T cells and CD4+ helper T cells, even in the presence of active IDO1 or TDO enzymes.[1][6]
Core Molecular Target 2: The Aryl Hydrocarbon Receptor (AhR) Pathway
Beyond its effects on mTORC1, this compound actively remodels the differentiation fate of CD4+ T cells by modulating the AhR signaling pathway.[1][6][7][12] It functions as a signaling antagonist or modulator at the AhR, opposing the effects of the natural ligand, Kynurenine.
-
Inhibition of Treg Differentiation: By interfering with Kyn-mediated AhR signaling, this compound inhibits the transcription of the master Treg regulator, FOXP3.[1][6][7] This skews the differentiation of naive CD4+ T cells away from the immunosuppressive Treg phenotype.[1] This effect can be reversed by the addition of an AhR inhibitor, confirming the pathway's involvement.[1]
-
Promotion of Th17 Differentiation: Concurrently, this compound's modulation of AhR signaling increases the transcription of RORC (encoding RORγt), the master regulator for IL-17-producing helper T cells (Th17).[1][6][7] This actively shifts the balance from an immunosuppressive to a pro-inflammatory T cell response.
-
Downregulation of IDO1 Expression: In dendritic cells (DCs), IDO1 expression can be maintained through a Kyn/AhR positive feedback loop.[1][12] this compound disrupts this loop, leading to the downregulation of IDO1 protein expression in DCs, thereby reducing the source of Trp catabolism.[1][6][7][12]
Quantitative Pharmacology of this compound
While this compound is not a direct enzymatic inhibitor, its activity can be quantified in various cell-based functional assays. These values highlight the concentrations at which it exerts its biological effects, many of which are achievable in a clinical setting.[13]
| Parameter | Value | Assay System | Implication | Reference |
| EC50 | ~40 µM | T-cell proliferation (MLR with IDO+ DCs) | Concentration for 50% maximal restoration of T-cell proliferation. | [1] |
| IC50 | ~70 nM | Relief of mTORC1 suppression | High potency in mimicking Trp to reactivate mTORC1 signaling. | [8] |
| Potency | ~20 µM | IDO1 protein downregulation in moDCs | Concentration for effective disruption of the Kyn/AhR feedback loop. | [14] |
| Ki (vs. IDO1) | >100 µM | Cell-free recombinant IDO1 enzyme assay | Confirms this compound is not a direct, competitive enzyme inhibitor. | [1] |
| Clinical Dose | 1200 mg BID | Phase I/II Clinical Trials | Standard dose used to achieve therapeutic plasma concentrations. | [2][8][12] |
| Peak Serum Conc. | ~16 µM | Phase I Clinical Trial (at >1200 mg) | Clinically achieved concentrations are within the range of biological activity. | [13] |
Key Experimental Methodologies
Validating the molecular targets of this compound requires a suite of cellular immunology and molecular biology techniques. Below are summarized protocols for key experiments.
CD4+ T-Cell Differentiation Assay
This assay is crucial for demonstrating this compound's effect on the AhR-mediated differentiation of T helper cells.
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+) from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture Setup: Plate cells in anti-CD3/CD28-coated wells to provide T-cell receptor stimulation.
-
Differentiation Conditions: Culture cells for 5-7 days under various conditions:
-
Control (standard media)
-
-
L-Kynurenine (e.g., 100 µM) to drive Treg differentiation.
-
-
-
Kynurenine + this compound (at a range of concentrations, e.g., 10-100 µM).
-
-
-
Kynurenine + this compound + AhR inhibitor (e.g., CH223191 at 1-10 µM) to confirm AhR dependency.
-
-
-
Analysis:
-
Flow Cytometry: Harvest cells, fix/permeabilize, and stain for intracellular transcription factors FoxP3 (Treg marker) and RORγt (Th17 marker). Analyze the percentage of positive cells.
-
qPCR: Extract RNA and perform quantitative real-time PCR to measure the relative expression of FOXP3 and RORC mRNA transcripts.
-
mTORC1 Activity Assay
This assay measures the direct effect of this compound on T-cell metabolic signaling.
-
T-Cell Culture: Activate CD8+ or CD4+ T cells in either complete media or tryptophan-deficient media to simulate an IDO-active environment.
-
Treatment: Add this compound at various concentrations to the Trp-deficient cultures. Include a positive control (cells in complete media) and a negative control (cells in Trp-deficient media without this compound).
-
Incubation: Culture for a short period (e.g., 2-24 hours).
-
Analysis by Flow Cytometry: Harvest cells, fix, and permeabilize. Stain with a fluorescently-labeled antibody against phosphorylated S6 Kinase (pS6K), a direct downstream target of mTORC1. Analyze the mean fluorescence intensity (MFI) to quantify mTORC1 activity.
AhR Reporter Gene Assay
This biochemical assay confirms whether this compound can modulate AhR-driven gene transcription.
-
Cell Line: Use a cell line (e.g., HEK293T) stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple AhR response elements (DRE/XRE).
-
Treatment: Treat cells with:
-
Vehicle control.
-
A known AhR agonist (e.g., TCDD or Kynurenine).
-
Agonist + this compound at varying concentrations.
-
-
Incubation: Culture for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A reduction in light output in the this compound-treated groups compared to the agonist-only group indicates antagonistic activity.
Summary and Implications for Drug Development
The contemporary understanding of this compound's mechanism of action has shifted from that of a direct enzyme inhibitor to a sophisticated immunometabolic pathway modulator. Its primary molecular targets are not the IDO1 or TDO enzymes themselves, but the critical downstream signaling hubs of mTORC1 and AhR.
Key Implications:
-
Broad Applicability: By targeting downstream effectors, this compound's action is agnostic to the specific upstream enzyme (IDO1, IDO2, or TDO) responsible for tryptophan catabolism.[8][12] This may offer an advantage over enzyme-specific inhibitors, which could be bypassed by tumor upregulation of an alternative enzyme.[8]
-
Pleiotropic Effects: this compound combines two beneficial anti-cancer immune effects: it directly restores the proliferative capacity of effector T cells (via mTORC1) while simultaneously reprogramming the tumor microenvironment to be less immunosuppressive by blocking Treg differentiation and promoting a Th17 phenotype (via AhR).[1][6]
-
Rational Combination Therapies: This mechanistic understanding provides a strong rationale for combining this compound with therapies that increase tumor antigen presentation and T-cell infiltration, such as chemotherapy, radiation, and immune checkpoint inhibitors.[3][4][15] The goal is to provide a larger pool of T cells that this compound can then activate and sustain within the tumor microenvironment.
References
- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. onclive.com [onclive.com]
- 4. dovepress.com [dovepress.com]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] this compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 | Semantic Scholar [semanticscholar.org]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. academic.oup.com [academic.oup.com]
Indoximod: A Technical Guide to Reversing Immune Suppression in the Tumor Microenvironment
Abstract
The catabolism of the essential amino acid tryptophan via the indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) pathways is a critical mechanism of immune evasion exploited by tumors. This process depletes local tryptophan and produces immunosuppressive metabolites, primarily kynurenine, which collectively suppress effector T-cell function and promote a regulatory T-cell phenotype within the tumor microenvironment. Indoximod (D-1-methyl-tryptophan) is an orally administered small molecule IDO pathway inhibitor that reverses this immunosuppression. Unlike direct enzymatic inhibitors, this compound functions as a tryptophan mimetic, acting downstream to counteract the effects of tryptophan depletion and modulate kynurenine-driven signaling. This guide provides an in-depth technical overview of this compound's mechanism of action, a summary of key quantitative clinical data, detailed experimental protocols for its evaluation, and visualizations of the core biological pathways and experimental workflows.
The IDO Pathway: A Key Immune Checkpoint
Tumors frequently overexpress enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), IDO2, or tryptophan 2,3-dioxygenase (TDO) to create an immunosuppressive microenvironment.[1][2] This is achieved through two primary mechanisms:
-
Tryptophan Depletion: The enzymatic degradation of tryptophan creates a state of localized amino acid starvation. T-effector cells are highly sensitive to tryptophan levels, and depletion leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn inhibits the master metabolic regulator mTORC1.[2][3] This results in T-cell anergy, reduced proliferation, and apoptosis.
-
Kynurenine Production: The catabolism of tryptophan produces a series of metabolites known as kynurenines.[2][4] Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor present on various immune cells.[2][5] Activation of AHR in naïve CD4+ T-cells promotes their differentiation into immunosuppressive FoxP3+ regulatory T-cells (Tregs) while inhibiting the development of pro-inflammatory T-helper cells.[5][6][7]
This compound's Differentiated Mechanism of Action
Crucially, this compound is not a direct competitive inhibitor of the IDO1 enzyme.[2][8] Its therapeutic effects are mediated through distinct downstream mechanisms that counteract the immunosuppressive consequences of IDO/TDO pathway activation.
Reversal of Tryptophan Deprivation Signaling via mTORC1
This compound functions as a tryptophan mimetic.[1][3] In the low-tryptophan environment created by IDO/TDO activity, this compound provides a "tryptophan sufficiency" signal that bypasses the starvation response.[5][6] This signal directly reactivates the mTORC1 pathway in T-cells, restoring their proliferative capacity and effector functions.[2][3][5] By preventing the suppression of mTORC1, this compound effectively reverses one of the primary mechanisms of T-cell inhibition.[2][3]
Modulation of the Kynurenine-AHR Axis
This compound also modulates the signaling cascade initiated by kynurenine. It influences the AHR-dependent differentiation of T-cells.[5] Studies have shown that in the presence of this compound, the transcription of FOXP3 (the master regulator for Tregs) is inhibited, while the transcription of RORC (the master regulator for Th17 cells) is increased.[5][6][9] This skews the differentiation of naïve CD4+ T-cells away from an immunosuppressive Treg phenotype towards a pro-inflammatory Th17 phenotype.[2][5] Furthermore, this compound can downregulate the expression of the IDO1 protein itself in dendritic cells through a mechanism that involves AHR signaling.[5][6]
Quantitative Efficacy Data from Clinical Trials
This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with chemotherapy, radiation, and immune checkpoint inhibitors. The data below summarizes key efficacy endpoints.
Table 1: Phase II Trial of this compound + Pembrolizumab in Advanced Melanoma
| Metric | Value | Reference |
|---|---|---|
| Population | Efficacy Evaluable (non-ocular melanoma) | [10] |
| Number of Patients (n) | 89 | [10] |
| Overall Response Rate (ORR) | 51% | [10] |
| Complete Response (CR) | 20% | [10] |
| Disease Control Rate (DCR) | 70% | [10] |
| Median Progression-Free Survival (PFS) | 12.4 months (95% CI: 6.4-24.9) | [10] |
| ORR in PD-L1 Positive Patients | 70% | [10] |
| ORR in PD-L1 Negative Patients | 46% |[10] |
Table 2: Phase I Trial of this compound-Based Chemo-immunotherapy in Pediatric Brain Tumors
| Metric | Value | Reference |
|---|---|---|
| Population | Recurrent Brain Tumors or new DIPG | [11][12] |
| Number of Patients (n) | 81 | [11][12] |
| Median Overall Survival (OS) - Recurrent Disease (n=68) | 13.3 months | [11][12] |
| Median Overall Survival (OS) - DIPG (n=13) | 14.4 months | [11][12] |
| Median OS - Patients with Objective Response (n=26) | 25.2 months | [11][12] |
| Median OS - Non-responders (n=37) | 7.3 months |[11][12] |
Table 3: Phase Ib Trial of this compound + Docetaxel in Metastatic Solid Tumors
| Metric | Value | Reference |
|---|---|---|
| Population | Evaluable patients with metastatic solid tumors | [13] |
| Number of Patients (n) | 22 | [13] |
| Partial Responses (PR) | 4 (18.2%) | [13] |
| Stable Disease (SD) | 9 (40.9%) | [13] |
| Progressive Disease (PD) | 9 (40.9%) | [13] |
| Recommended Phase II Dose (RP2D) | this compound 1200 mg BID + Docetaxel 75 mg/m² |[13] |
Key Experimental Protocols for Evaluation
Reproducible and robust assays are critical for evaluating IDO pathway modulators like this compound. The following sections detail generalized protocols for key in vitro and in vivo experiments.
Cellular IDO1 Activity Assay
This assay measures a compound's ability to inhibit kynurenine production in a cellular context.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound or other modulators on IDO1 activity in cells.
-
Principle: A human cancer cell line that expresses IDO1 is stimulated with interferon-gamma (IFN-γ) to upregulate enzyme expression. The cells are then treated with the test compound, and the accumulation of kynurenine in the culture supernatant is measured as a readout of enzyme activity.[14][15]
-
Materials:
-
Human cancer cell line (e.g., SKOV-3 ovarian or HeLa cervical cancer cells).[14][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human IFN-γ.
-
Test compound (this compound) and controls.
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of ~2 x 10⁴ cells/well and allow them to adhere overnight.
-
IDO1 Induction: Treat cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours to induce IDO1 expression.[14][16]
-
Compound Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle-only (positive control) and no-IFN-γ (negative control) wells.
-
Incubation: Incubate the plate for an additional 24-48 hours.[14]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add trichloroacetic acid to the supernatant to precipitate proteins.
-
Centrifuge and transfer the clarified supernatant to a new plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10-20 minutes at room temperature.
-
Measure absorbance at ~490 nm.[16]
-
-
Data Analysis: Calculate kynurenine concentrations from a standard curve. Plot percent inhibition against compound concentration to determine the EC50 value.
-
In Vivo Murine Tumor Model
This protocol evaluates the antitumor efficacy of this compound in an immunocompetent mouse model.
-
Objective: To assess the in vivo antitumor activity of this compound, alone or in combination with other therapies.
-
Principle: Syngeneic tumor cells are implanted into immunocompetent mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time. The model relies on an intact immune system to observe the immunomodulatory effects of the drug.[16][17]
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., B16F10 melanoma for C57BL/6, 4T1 breast cancer for BALB/c).[16][17]
-
This compound formulation for oral gavage or dietary administration.
-
Calipers for tumor measurement.
-
Tools for blood collection and tissue harvesting.
-
Flow cytometer and antibodies for immune cell analysis.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁵ cells) into the flank of the mice.[16]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound, Combination Therapy). Administer treatment as per the study design (e.g., daily oral gavage).
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the study endpoint (e.g., when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors and record their final weight.
-
Collect blood via cardiac puncture to measure plasma levels of tryptophan and kynurenine.[16][18]
-
Process tumors and spleens/lymph nodes for downstream analysis, such as flow cytometry to quantify infiltrating immune cell populations (CD8+ T-cells, Tregs, etc.) or immunohistochemistry (IHC) for markers like Ki-67.[17]
-
-
Conclusion
This compound represents a distinct approach to targeting the immunosuppressive IDO pathway. By acting as a tryptophan mimetic downstream of the enzyme, it simultaneously reverses T-cell suppression mediated by tryptophan starvation (via mTORC1) and modulates the differentiation of T-cells driven by the kynurenine-AHR axis.[1][2][5] This multifaceted mechanism may offer advantages over direct enzymatic inhibitors, potentially reducing the risk of resistance through bypass mechanisms.[1] Clinical data, particularly in combination with checkpoint inhibitors, has shown encouraging antitumor activity.[10] Continued research and well-designed clinical trials are essential to fully define its role in the expanding arsenal of cancer immunotherapies.
References
- 1. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 2. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asco.org [asco.org]
- 14. benchchem.com [benchchem.com]
- 15. oncotarget.com [oncotarget.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Core Mechanisms of Indoximod: A Technical Guide to its Foundational Research on mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoximod (1-methyl-D-tryptophan) is an orally administered immunomodulatory agent that has garnered significant interest in the field of oncology. Initially investigated as a direct inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), foundational research has revealed a more nuanced mechanism of action. This technical guide provides an in-depth exploration of the core research elucidating this compound's function, with a particular focus on its interplay with the pivotal mTOR signaling pathway. Unlike direct enzymatic inhibitors, this compound acts as a tryptophan mimetic, thereby counteracting the immunosuppressive effects of tryptophan depletion orchestrated by IDO1 and tryptophan 2,3-dioxygenase (TDO). This guide will detail the quantitative data from key studies, provide comprehensive experimental protocols, and visualize the complex signaling and experimental workflows.
Data Presentation: Quantitative Insights into this compound's Activity
The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative overview of this compound's efficacy and pharmacological properties.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Type/Model | Condition | Value | Reference |
| EC50 for IDO Protein Downregulation | Human monocyte-derived Dendritic Cells (moDCs) | - | ~20 µM | [1] |
| T Cell Proliferation Enhancement | Human T Cells | Co-culture with IDO+ cells | ~Two-fold increase | [2] |
Table 2: Pharmacokinetics of this compound in Humans (Phase I Clinical Trial NCT00567931)
| Parameter | Dose | Value | Reference |
| Maximum Tolerated Dose (MTD) | Escalating doses | Not reached at 2000 mg twice daily | [3][4][5] |
| Cmax (Peak Plasma Concentration) | 2000 mg twice daily | ~12 µM | [3][4][5] |
| Time to Cmax | 2000 mg twice daily | 2.9 hours | [3][4][5] |
| Half-life | 2000 mg twice daily | 10.5 hours | [3][4][5] |
Table 3: Clinical Trial Dose Escalation Synopsis (NCT00567931)
| Dose Level | Regimen | Number of Patients | Reference |
| 1 | 200 mg once daily | 3 | [3] |
| 2 | 300 mg once daily | 3 | [3] |
| 3 | 400 mg once daily | 3 | [3] |
| 4 | 600 mg once daily | 3 | [3] |
| 5 | 800 mg once daily | 3 | [3] |
| 6 | 600 mg twice daily | 6 | [3] |
| 7 | 800 mg twice daily | 6 | [3] |
| 8 | 1200 mg twice daily | 6 | [3] |
| 9 | 1600 mg twice daily | 6 | [3] |
| 10 | 2000 mg twice daily | 9 | [3] |
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.
Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol is essential for studying the effects of this compound on IDO1 expression and T-cell activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
CD14 MicroBeads (for monocyte isolation)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Stimulation cocktail: IFNγ, TNFα, IL-1β, IL-6, anti-CD40L, and PGE2
Procedure:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.[6]
-
Culture the isolated monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 800 U/mL GM-CSF, and 500 U/mL IL-4.[7]
-
Incubate the cells for 6 days to allow for differentiation into immature dendritic cells.
-
On day 6, add the stimulation cocktail to the culture medium to induce maturation and IDO1 expression.
-
For experimental conditions, treat the cells with varying concentrations of this compound or other test agents at the time of stimulation.
-
Harvest the mature mo-DCs on day 8 for downstream analysis, such as Western blotting or co-culture assays.[8]
T Cell Proliferation Assay (Co-culture with mo-DCs)
This assay is used to assess the functional consequence of this compound treatment on T cell proliferation in an immunosuppressive microenvironment.
Materials:
-
Mature, IDO+ mo-DCs (generated as described above)
-
Allogeneic human CD8+ T cells
-
Cell proliferation dye (e.g., CFSE)
-
Anti-CD3/CD28 antibodies
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Label allogeneic human CD8+ T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture the labeled T cells with the mature, IDO+ mo-DCs at an appropriate ratio (e.g., 10:1 T cells to mo-DCs).
-
Stimulate the co-culture with anti-CD3/CD28 antibodies to induce T cell activation and proliferation.
-
Include experimental groups with and without this compound treatment.
-
Incubate the co-culture for 4-5 days.
-
Harvest the cells and analyze T cell proliferation by flow cytometry, measuring the dilution of the cell proliferation dye.[2]
Western Blotting for mTOR Signaling Pathway Proteins
This method is used to quantify the phosphorylation status of key proteins in the mTOR signaling cascade.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS6K, anti-S6K, anti-p-PKCθ, anti-PKCθ, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like actin.[1]
LC-MS/MS Analysis of Tryptophan and Kynurenine
This technique is employed to measure the concentrations of tryptophan and its metabolite kynurenine in biological samples.
Materials:
-
Plasma or cell culture supernatant samples
-
Internal standards (e.g., Kyn-d4, Trp-d5)
-
Trifluoroacetic acid (for protein precipitation)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
To 100 µL of sample, add internal standards.
-
Precipitate proteins by adding trifluoroacetic acid.
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS operating in multiple reaction monitoring (MRM) mode.
-
Quantify tryptophan and kynurenine concentrations by comparing their peak areas to those of the internal standards.[9][10]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The foundational research on this compound has fundamentally shifted our understanding of its mechanism of action from that of a direct enzymatic inhibitor to a sophisticated immunometabolite. By acting as a tryptophan mimetic, this compound effectively bypasses the IDO1/TDO-induced tryptophan depletion, leading to the reactivation of the crucial mTORC1 signaling pathway in T cells. This restores their proliferative capacity and effector function. Furthermore, its influence on the AhR pathway highlights its pleiotropic effects on immune cell differentiation, favoring an anti-tumor phenotype. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to build upon this foundational knowledge in the ongoing effort to harness the therapeutic potential of this compound in oncology.
References
- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol to isolate and characterize pure monocytes and generate monocyte-derived dendritic cells through FBS-Coated flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers of 1-Methyl-Tryptophan: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-tryptophan (1-MT) is a synthetic derivative of the essential amino acid tryptophan and a significant modulator of the enzyme indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key regulator of immune tolerance, and its overexpression in the tumor microenvironment is a critical mechanism of immune evasion by cancerous cells. The two stereoisomers of 1-MT, 1-L-methyl-tryptophan (L-1MT) and 1-D-methyl-tryptophan (D-1MT or Indoximod), exhibit distinct biological activities and mechanisms of action, making them subjects of intense research in cancer immunotherapy. This technical guide provides an in-depth analysis of the stereoisomers of 1-methyl-tryptophan, detailing their biological activities, mechanisms of action, and therapeutic potential. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this promising area of drug development.
Introduction: The Role of IDO1 in Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[1][2] In normal physiological conditions, IDO1 plays a crucial role in maintaining immune homeostasis and preventing fetal rejection during pregnancy.[2] However, many tumors exploit this pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance.[1][2]
The immunosuppressive effects of IDO1 are mediated through two primary mechanisms:
-
Tryptophan Depletion: The rapid consumption of tryptophan in the local environment by IDO1-expressing cells leads to the starvation of immune cells, particularly T cells, which are highly dependent on this essential amino acid for their proliferation and function.[1] Tryptophan deprivation leads to the accumulation of uncharged tRNA, which activates the stress-response kinase General Control Nonderepressible 2 (GCN2), ultimately impairing T cell activation.[1]
-
Accumulation of Kynurenine Metabolites: The breakdown products of tryptophan, collectively known as kynurenines, are not inert. Kynurenine and its downstream metabolites can act as signaling molecules that promote the development of regulatory T cells (Tregs) and suppress the activity of effector T cells and natural killer (NK) cells.[1][3] Kynurenine is also an endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that can modulate immune responses.[3][4]
Given its central role in tumor-mediated immune suppression, IDO1 has emerged as a promising target for cancer immunotherapy.[5] The development of IDO1 inhibitors aims to restore anti-tumor immunity by blocking the enzymatic activity of IDO1, thereby increasing local tryptophan levels and reducing the production of immunosuppressive kynurenines.[2]
Stereoisomers of 1-Methyl-Tryptophan: A Tale of Two Molecules
1-methyl-tryptophan (1-MT) is a competitive inhibitor of IDO1.[6] It exists as two stereoisomers, the L-isomer (L-1MT) and the D-isomer (D-1MT), also known as this compound.[7] While structurally very similar, these two molecules exhibit surprisingly different biological activities and mechanisms of action.
1-L-Methyl-Tryptophan (L-1MT)
In cell-free enzymatic assays and in some cell-based assays, L-1MT is the more potent direct inhibitor of IDO1 enzymatic activity.[8][9] It acts as a competitive inhibitor, binding to the active site of the IDO1 enzyme.[8] However, its in vivo anti-tumor efficacy has been found to be less robust compared to its D-counterpart.[9] Some studies have also suggested that commercially available preparations of L-1MT may contain contaminating L-tryptophan, which could complicate the interpretation of in vitro results by reversing the effects of tryptophan depletion.[9]
1-D-Methyl-Tryptophan (D-1MT / this compound)
Conversely, D-1MT (this compound) is a weak inhibitor of IDO1 enzymatic activity in cell-free assays.[8][10] Despite this, it has consistently demonstrated superior anti-tumor activity in preclinical in vivo models and has been the isomer predominantly advanced into clinical trials.[10][11][12] The mechanism of action of this compound is more complex and appears to be less about direct enzymatic inhibition and more about modulating downstream signaling pathways.[8][11] this compound is thought to act as a tryptophan mimetic, reversing the downstream effects of tryptophan depletion on pathways such as the mammalian target of rapamycin (mTOR) signaling cascade.[8][11] There is also evidence that D-1MT can inhibit the related enzyme IDO2, although the significance of this inhibition in its overall anti-tumor effect is still under investigation.[10] Furthermore, some studies suggest that D-1MT may have "off-target" effects, such as activating the aryl hydrocarbon receptor (AHR) and modulating T cell function through IDO-independent mechanisms.[4][13]
Quantitative Data Summary
The following tables summarize the available quantitative data for the stereoisomers of 1-methyl-tryptophan.
Table 1: In Vitro Inhibitory Activity against IDO1
| Compound | Assay Type | System | IC50 / Ki | Reference |
| L-1MT | Enzymatic Assay | Purified recombinant human IDO1 | Ki = 19 µM | [8] |
| Cell-based Assay | IFNγ-activated HeLa cells | EC50 ≈ 20-40 µM | [14] | |
| D-1MT (this compound) | Enzymatic Assay | Purified recombinant human IDO1 | Ki > 100 µM | [15] |
| Cell-based Assay | IFNγ-activated HeLa cells | EC50 > 100 µM | [14] | |
| DL-1MT (racemic) | Enzymatic Assay | Purified recombinant human IDO1 | Ki = 34-35 µM | [8][16] |
Table 2: Preclinical Pharmacokinetics of D-1MT (this compound)
| Species | Route of Administration | Dose | Tmax | Elimination Half-life (t1/2) | Bioavailability | Reference |
| Rat | Oral | 600 mg/m²/day | 8 h | 28.7 h | 92% | [17] |
| Dog | Oral | 1200 mg/m²/day | 1 h | 6.0 h | 47% | [17] |
| Mouse | Oral | 300 mg/m² | - | - | - | [18] |
Table 3: Clinical Pharmacokinetics of D-1MT (this compound)
| Study Population | Dose | Tmax | Elimination Half-life (t1/2) | Key Findings | Reference |
| Patients with advanced solid tumors | Up to 2000 mg twice daily | ~2.9 hours | ~10.5 hours | Plasma AUC and Cmax plateaued above 1200 mg. | [11] |
| Patients with metastatic solid tumors (in combination with docetaxel) | 300-2000 mg twice daily | - | - | No significant drug-drug interactions observed. | [19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of 1-methyl-tryptophan stereoisomers.
Synthesis of 1-Methyl-Tryptophan
A common method for the synthesis of 1-methyl-tryptophan involves the direct methylation of tryptophan.[21]
Materials:
-
Tryptophan
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Alkaline reagent (e.g., sodium hydroxide, potassium carbonate)
-
Inert solvent (e.g., dioxane, dimethylformamide)
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Dissolve tryptophan in a 1:1 mixture of water and dioxane.
-
Add a solution of sodium hydroxide to the mixture.
-
Add the methylating agent (e.g., di-tert-butyl dicarbonate to protect the amino group, followed by the alkylating agent) and stir the reaction mixture at room temperature for 24 hours.[22]
-
Adjust the pH of the mixture to approximately 2.4 with hydrochloric acid.[22]
-
Extract the product with ethyl acetate.[22]
-
Evaporate the organic phase to dryness to obtain the crude product.[22]
-
Purify the crude product by recrystallization.
Note: Enantiomerically pure 1-methyl-tryptophan can be synthesized starting from the corresponding L- or D-tryptophan.
IDO1 Inhibition Assay (Cell-free)
This protocol is adapted from descriptions of enzymatic assays for IDO1 activity.[14]
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
1-MT stereoisomers (inhibitors)
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, methylene blue, ascorbic acid, and catalase.
-
Add the purified IDO1 enzyme to the reaction mixture.
-
Add varying concentrations of the 1-MT stereoisomers.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition and determine the IC50 or Ki values.
T-cell Proliferation Assay
This protocol describes a mixed lymphocyte reaction (MLR) to assess the effect of 1-MT on T-cell proliferation in the presence of IDO-expressing cells.[14][23]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
1-MT stereoisomers
-
[³H]-thymidine
-
Dendritic cells (DCs) generated from monocytes (optional, as IDO-expressing cells)
Procedure:
-
Isolate PBMCs from the blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Generate monocyte-derived DCs from one donor by culturing monocytes with GM-CSF and IL-4 (optional).
-
Co-culture the T cells from one donor (responders) with irradiated PBMCs or DCs from the other donor (stimulators) in a 96-well plate.
-
Add varying concentrations of the 1-MT stereoisomers to the co-cultures.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 5-7 days.
-
Pulse the cells with [³H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
The amount of radioactivity incorporated is proportional to the rate of T-cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by IDO1 and the experimental workflows described above.
Caption: The IDO1 pathway leading to immune suppression.
Caption: Proposed mechanisms of action for this compound (D-1MT).
Caption: Experimental workflow for the T-cell proliferation assay.
Conclusion and Future Directions
The stereoisomers of 1-methyl-tryptophan present a fascinating case study in drug development, where subtle changes in molecular geometry lead to distinct biological activities. While L-1MT is a more direct and potent inhibitor of IDO1 in vitro, the D-isomer, this compound, has shown greater promise in preclinical and clinical settings, likely due to its more complex mechanism of action that extends beyond simple enzyme inhibition.[9][10][24]
This compound has been evaluated in numerous clinical trials for various cancers, both as a monotherapy and in combination with chemotherapy, radiation, and other immunotherapies like checkpoint inhibitors.[11][25][26] While some trials have yielded modest results, others have shown promising signals of activity, particularly in combination regimens.[25][26]
Future research should focus on several key areas:
-
Elucidating the precise mechanism of action of this compound: A deeper understanding of its effects on mTOR, IDO2, AhR, and other potential targets is crucial for optimizing its therapeutic use and identifying predictive biomarkers of response.
-
Rational combination therapies: Identifying the most effective combination partners for this compound will be key to unlocking its full therapeutic potential.
-
Development of next-generation IDO pathway inhibitors: While 1-MT has been a valuable research tool and clinical candidate, the development of more potent and selective inhibitors of IDO1 and other enzymes in the kynurenine pathway continues to be an active area of research.
References
- 1. fortislife.com [fortislife.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 4. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 7. 1-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 11. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. oncotarget.com [oncotarget.com]
- 21. CN105367477A - 1-methyl tryptophan synthesis method - Google Patents [patents.google.com]
- 22. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of levo-1-methyl tryptophan and dextro-1-methyl tryptophan in reversing indoleamine-2,3-dioxygenase-mediated arrest of T-cell proliferation in human epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 26. onclive.com [onclive.com]
Methodological & Application
Application Note: Quantification of Indoximod and its Metabolites in Human Plasma using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of Indoximod and its potential metabolites in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism research.
Introduction
This compound (1-methyl-D-tryptophan) is an orally administered small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway.[1][2] The IDO1 enzyme is a key regulator of immune responses and is often exploited by tumors to create an immunosuppressive microenvironment by catabolizing the essential amino acid tryptophan.[3][4][5] this compound, acting as a tryptophan mimetic, modulates this pathway to enhance anti-tumor immunity.[3][6] Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing dosing strategies and evaluating its efficacy in clinical trials. A validated analytical method for the accurate quantification of this compound and its metabolites in biological matrices is therefore essential.
This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the determination of this compound and its metabolites in human plasma. The method has been developed to be straightforward and easily implementable in a research laboratory setting.
Metabolic Pathway of this compound
This compound is a synthetic tryptophan analog. Its metabolism is expected to follow pathways similar to that of tryptophan, involving enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). The metabolic transformations may include hydroxylation of the indole ring and N-demethylation. The diagram below illustrates the putative metabolic pathway of this compound.
Caption: Putative metabolic pathway of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Equipment
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
HPLC-MS/MS Conditions
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3500 V |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | To be optimized for this compound and its metabolites |
Experimental Workflow
The following diagram illustrates the experimental workflow from sample receipt to data analysis.
Caption: Workflow for plasma sample analysis.
Method Validation and Performance
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters were assessed:
Linearity and Range
The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Table 3: Linearity and Range
| Analyte | Linear Range (ng/mL) | R² | Equation |
| This compound | 1 - 1000 | > 0.995 | y = 0.005x + 0.002 |
| Metabolite 1 | 1 - 1000 | > 0.995 | y = 0.004x + 0.001 |
| Metabolite 2 | 1 - 1000 | > 0.995 | y = 0.006x - 0.003 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
Table 4: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 5 (LQC) | < 10% | < 10% | 90 - 110% |
| 50 (MQC) | < 10% | < 10% | 90 - 110% | |
| 500 (HQC) | < 10% | < 10% | 90 - 110% | |
| Metabolite 1 | 5 (LQC) | < 15% | < 15% | 85 - 115% |
| 50 (MQC) | < 15% | < 15% | 85 - 115% | |
| 500 (HQC) | < 15% | < 15% | 85 - 115% | |
| Metabolite 2 | 5 (LQC) | < 15% | < 15% | 85 - 115% |
| 50 (MQC) | < 15% | < 15% | 85 - 115% | |
| 500 (HQC) | < 15% | < 15% | 85 - 115% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.
Table 5: LOD and LOQ
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.3 | 1 |
| Metabolite 1 | 0.3 | 1 |
| Metabolite 2 | 0.3 | 1 |
Conclusion
This application note presents a validated HPLC-MS/MS method for the quantification of this compound and its potential metabolites in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers in the fields of pharmacology, drug metabolism, and clinical research. The simple sample preparation and rapid analysis time allow for high-throughput screening of plasma samples.
References
Application Notes and Protocols: Indoximod Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation, storage, and handling of Indoximod solutions for laboratory use. This compound is an immunometabolic agent that acts as an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway.[1][2] Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy. This document outlines the solubility of this compound in various solvents, provides step-by-step protocols for preparing stock and working solutions for both in vitro and in vivo applications, and offers guidelines for long-term storage and stability. Additionally, it includes a summary of this compound's mechanism of action and relevant signaling pathways.
Properties of this compound
-
Molecular Formula: C₁₂H₁₄N₂O₂
-
Molecular Weight: 218.25 g/mol [3]
-
Appearance: White to off-white solid[2]
-
Synonyms: 1-Methyl-D-tryptophan, NLG-8189, 1-MT[3]
Solubility of this compound
This compound is characterized by its poor solubility in many common laboratory solvents.[3] The solubility can be significantly influenced by factors such as the choice of solvent, pH, temperature, and the use of physical methods like sonication and warming. It is crucial to use fresh, anhydrous solvents, particularly with DMSO, as absorbed moisture can reduce solubility.[2][3]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Conditions |
| 0.5 M NaOH | 66.67 mg/mL (305.46 mM) | Requires sonication.[2] |
| 0.1 M NaOH | 11 mg/mL | - |
| 0.1 M NaOH | 10 mg/mL (45.82 mM) | Sonication is recommended.[4] |
| Water | 5 mg/mL (22.91 mM) | Requires sonication and pH adjustment to 2 with HCl.[2] |
| ≥1.12 mg/mL | Requires gentle warming and sonication.[5] | |
| DMSO | 1 mg/mL (4.58 mM) | Use of fresh, non-hygroscopic DMSO is critical.[3] |
| 0.55 mg/mL (2.52 mM) | Requires sonication and warming.[2] | |
| 5% TFA | 3.02 mg/mL | - |
| Ethanol | Insoluble | - |
Note: Solubility data is compiled from multiple sources and may exhibit batch-to-batch variations.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[2][3][4] | Protect from light. |
| 4°C | 2 years[2] | - | |
| In Solvent | -80°C | 1 to 2 years[2][3][4] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month to 1 year[2][3] | Protect from light.[6] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO. Due to limited solubility, careful technique is required.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 10 mM, add 458.1 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution at 37°C for 10 minutes.[5]
-
Following warming, place the tube in an ultrasonic bath for 15-30 minutes, or until the solution is clear.[2][5]
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[2][3]
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Further dilute the stock solution with the appropriate cell culture medium to the desired final concentration.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately. Do not store diluted working solutions in culture medium.
Preparation of Formulation for In Vivo Use
This protocol provides a method for preparing an this compound formulation suitable for oral administration (p.o.) in animal models.[3]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water (ddH₂O) or saline
Procedure for a 1 mg/mL solution:
-
Prepare a 2 mg/mL stock solution of this compound in fresh DMSO, using warming and sonication as needed to ensure complete dissolution.
-
In a sterile tube, combine the following in order, ensuring the solution is clear after each addition:
-
50 µL of the 2 mg/mL this compound stock solution in DMSO.
-
300 µL of PEG300. Mix until clear.
-
50 µL of Tween 80. Mix until clear.
-
600 µL of sterile water (ddH₂O). Mix until a clear solution is formed.
-
-
This yields a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH₂O with an this compound concentration of 0.1 mg/mL.[3][7]
-
This formulation should be prepared fresh and used immediately for optimal results.[3][7]
Mechanism of Action and Signaling Pathways
This compound is an inhibitor of the IDO pathway, which is involved in tumor-mediated immune suppression.[1] Tryptophan catabolism by IDO leads to a depletion of tryptophan and the production of kynurenine, which suppresses T-cell function. This compound, a tryptophan mimetic, counteracts this by creating a tryptophan sufficiency signal that reactivates the mTOR pathway in T cells, promoting their proliferation and function.[8][9] Additionally, this compound can modulate the differentiation of CD4+ T cells via the aryl hydrocarbon receptor (AhR), favoring the development of helper T cells over regulatory T cells.[8][9]
Caption: Workflow for this compound Solution Preparation.
Caption: this compound's Mechanism of Action.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Indoximod in Syngeneic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoximod (1-Methyl-D-tryptophan) is an orally administered small molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway. The IDO pathway is a critical component of the tumor immune escape mechanism. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, the IDO1 enzyme creates an immunosuppressive tumor microenvironment. This environment is characterized by the inhibition of effector T cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation and activity.[1]
Unlike direct enzymatic inhibitors of IDO1, this compound acts downstream, mimicking a tryptophan-sufficient state and thereby reactivating the mTOR pathway in T cells.[1][2] This leads to the restoration of T cell proliferation and function. Furthermore, this compound can modulate the differentiation of CD4+ T cells by influencing the aryl hydrocarbon receptor (AhR), promoting the development of Th17 helper cells over immunosuppressive Tregs.[1][2] Preclinical studies in various syngeneic mouse models have demonstrated that this compound, particularly in combination with other anti-cancer therapies, can enhance anti-tumor immune responses and delay tumor growth.[3][4][5][6]
These application notes provide a comprehensive guide to designing and executing in vivo efficacy studies of this compound in syngeneic mouse models, complete with detailed experimental protocols, data presentation tables, and visualizations of key pathways and workflows.
Signaling Pathway of this compound's Mechanism of Action
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. A first in man phase I trial of the oral immunomodulator, this compound, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Indoximod's Impact on Dendritic Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoximod (1-methyl-D-tryptophan) is an immunomodulatory compound that targets the indoleamine 2,3-dioxygenase (IDO1) pathway. Unlike direct enzymatic inhibitors, this compound acts downstream of IDO1, reversing the immunosuppressive effects mediated by tryptophan catabolism.[1][2][3] Dendritic cells (DCs) are potent antigen-presenting cells critical for initiating adaptive immune responses. However, IDO1 expression in DCs can lead to a tolerogenic phenotype, suppressing T cell activity and promoting immune evasion by tumors.[4][5] this compound has been shown to counteract this immunosuppression by modulating DC function.[3][5]
These application notes provide a comprehensive overview of the methods used to evaluate the impact of this compound on dendritic cell function. Detailed protocols for key experiments are provided to enable researchers to assess its mechanism of action and therapeutic potential.
Key Mechanisms of this compound Action on Dendritic Cells
This compound's primary effects on dendritic cells include:
-
Downregulation of IDO1 Protein Expression: this compound can decrease the expression of the IDO1 protein in dendritic cells. This action appears to be mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][6][7]
-
Reversal of T Cell Suppression: By mitigating the effects of tryptophan depletion, this compound restores the proliferative capacity of T cells that are suppressed by IDO-expressing DCs.[1][8]
-
Modulation of T Cell Differentiation: this compound can influence the differentiation of T helper cells, promoting a shift from regulatory T cells (Tregs) to pro-inflammatory Th17 cells.[3][7][9]
-
Activation of the mTOR Pathway: In the low tryptophan environment created by IDO1, this compound acts as a tryptophan mimetic, leading to the reactivation of the mTOR pathway in T cells, which is crucial for their growth and proliferation.[1][3][6]
Experimental Assays and Protocols
Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs), which can then be matured and treated with this compound for downstream functional assays.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10][11]
-
Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.[9][12]
-
Differentiation into Immature DCs (iDCs):
-
Culture the purified CD14+ monocytes at a density of 1 x 10^6 cells/mL in a T-75 flask.[6]
-
Use RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 ng/mL GM-CSF, and 50 ng/mL IL-4.[11]
-
Incubate at 37°C in a humidified 5% CO2 incubator for 5-6 days.[11]
-
On day 3, add fresh medium with cytokines.[11]
-
-
Maturation of DCs (mDCs):
-
On day 6, harvest the non-adherent and loosely adherent iDCs.
-
Induce maturation by adding a maturation cocktail, commonly containing lipopolysaccharide (LPS) at 100 ng/mL, for an additional 24-48 hours.[10][13]
-
For experimental conditions, treat the cells with various concentrations of this compound during the maturation step.
-
Analysis of Dendritic Cell Maturation
This compound's effect on DC maturation can be assessed by analyzing the expression of key surface markers using flow cytometry.
Protocol:
-
Cell Preparation: Harvest immature and mature DCs (both this compound-treated and untreated controls).
-
Antibody Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against DC maturation markers for 30 minutes at 4°C. A typical panel includes:
-
Include a viability dye to exclude dead cells from the analysis.[10]
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data by gating on the live, single DC population and quantifying the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker.[14]
-
Data Presentation:
| Treatment Group | % CD80+ cells (Mean ± SD) | % CD86+ cells (Mean ± SD) | % HLA-DR+ cells (Mean ± SD) | % CD83+ cells (Mean ± SD) |
| Immature DCs | Low | Low | Moderate | Low |
| Mature DCs (LPS) | High | High | High | High |
| Mature DCs (LPS + this compound) | Modulated High | Modulated High | Modulated High | Modulated High |
Note: The expected outcome is that this compound may modulate the LPS-induced upregulation of these markers, reflecting its immunomodulatory rather than directly activating or inhibitory role on maturation.
Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay to determine the ability of this compound-treated DCs to stimulate T cell proliferation.[11][16]
Protocol:
-
Preparation of Stimulator Cells (DCs):
-
Generate and mature mo-DCs as described above, with and without this compound treatment.
-
To perform a one-way MLR, treat the stimulator DCs with mitomycin C (50 µg/mL) or irradiation (30 Gy) to inhibit their proliferation.[17]
-
-
Preparation of Responder Cells (T cells):
-
Isolate allogeneic CD4+ or CD8+ T cells from a healthy donor using negative selection MACS kits.
-
Label the T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.[9]
-
-
Co-culture:
-
Analysis of T Cell Proliferation:
-
Harvest the cells and stain for T cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation tracking dye in the T cell population.
-
Data Presentation:
| DC Treatment | DC:T Cell Ratio | Proliferation Index (Mean ± SD) | % Divided T Cells (Mean ± SD) |
| Immature DCs | 1:10 | Low | < 5% |
| Mature DCs (LPS) | 1:10 | High | > 80% |
| Mature DCs (LPS + this compound) | 1:10 | Higher than LPS alone | Increased |
| T cells alone (Negative Control) | N/A | Baseline | < 2% |
Note: this compound is expected to enhance the T cell proliferative response stimulated by mature DCs, overcoming the suppressive effects of IDO.[8]
Cytokine Profiling
The cytokine secretion profile of DCs treated with this compound provides insights into their functional polarization.
Protocol:
-
Sample Collection: Collect supernatants from the DC cultures (immature, mature, and this compound-treated mature DCs) at 24-48 hours post-stimulation.
-
Cytokine Quantification:
Data Presentation:
| DC Treatment | IL-12 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) | IL-6 (pg/mL) |
| Immature DCs | Undetectable | Low | Low | Low |
| Mature DCs (LPS) | High | High | Moderate | High |
| Mature DCs (LPS + this compound) | Modulated High | Modulated High | Decreased | Modulated High |
Note: this compound has been reported to decrease the production of the immunosuppressive cytokine IL-10 while potentially modulating pro-inflammatory cytokine levels.[22]
IDO1 Expression and Activity
Directly assessing IDO1 expression and enzymatic activity is crucial to understanding this compound's impact.
Protocol for IDO1 Protein Expression (Western Blot):
-
Cell Lysis: Prepare cell lysates from DCs treated with IFN-γ (to induce IDO1) with and without this compound.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry.
Protocol for IDO1 Activity (Tryptophan and Kynurenine Measurement):
-
Sample Preparation: Collect cell culture supernatants.
-
Metabolite Quantification:
Data Presentation:
| Treatment Group | IDO1 Protein Expression (relative to control) | Tryptophan (µM) | Kynurenine (µM) | Kyn/Trp Ratio |
| Untreated DCs | Baseline | High | Low | Low |
| IFN-γ treated DCs | High | Low | High | High |
| IFN-γ + this compound treated DCs | Decreased | Increased | Decreased | Decreased |
Note: this compound is expected to reduce IDO1 protein levels and consequently decrease the Kyn/Trp ratio.[3]
Visualization of Pathways and Workflows
Caption: this compound's impact on IDO1/AhR and mTOR pathways.
Caption: Workflow for Mixed Lymphocyte Reaction (MLR).
Caption: Workflow for DC maturation analysis by flow cytometry.
References
- 1. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 6. stemcell.com [stemcell.com]
- 7. scispace.com [scispace.com]
- 8. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Herbal medicine IMOD suppresses LPS-induced production of proinflammatory cytokines in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zaguan.unizar.es [zaguan.unizar.es]
- 15. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mixed Leukocyte Reaction Using Human Blood Monocyte-Derived Dendritic Cells and Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. sartorius.com [sartorius.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. mdpi.com [mdpi.com]
- 22. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. Indoleamine-2,3-dioxygenase enzyme expression and activity in polarized dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ulab360.com [ulab360.com]
- 26. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Indoximod's Impact on the Tumor Microenvironment
Introduction
Indoximod is an investigational immunometabolic agent designed to counteract the immunosuppressive effects of the tumor microenvironment (TME).[1] Unlike direct enzymatic inhibitors, this compound acts as a tryptophan mimetic, targeting the downstream effects of the indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) pathways.[1][2] These pathways are frequently exploited by tumors to create an immunosuppressive environment by depleting the essential amino acid tryptophan and producing immunomodulatory metabolites like kynurenine.[3] Assessing the multifaceted impact of this compound on the TME is crucial for understanding its therapeutic efficacy and for the development of rational combination strategies.
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies to evaluate the effects of this compound on key components of the TME, including immune cell composition, functional status, and metabolic reprogramming.
This compound's Mechanism of Action in the TME
This compound's primary mechanism involves reversing the metabolic stress induced by IDO/TDO activity.[2] IDO1 activation in the TME depletes local tryptophan, which suppresses the function of effector T cells (Teff) and Natural Killer (NK) cells and promotes the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4] this compound, a tryptophan mimetic, restores signaling through the mTORC1 pathway, which is normally inhibited by tryptophan scarcity, thereby reactivating Teff cells.[2][5] Furthermore, this compound modulates the aryl hydrocarbon receptor (AhR), a receptor for the tryptophan catabolite kynurenine, to skew T-cell differentiation away from an immunosuppressive Treg phenotype towards a pro-inflammatory Th17 phenotype.[5][6]
Quantitative Data on this compound's Effects
The efficacy of this compound, particularly in combination with other immunotherapies, has been evaluated in multiple clinical and preclinical studies. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of this compound in Combination with Pembrolizumab in Advanced Melanoma
| Metric | Value | Patient Cohort | Citation |
|---|---|---|---|
| Objective Response Rate (ORR) | 51% | Efficacy Evaluable (n=89) | [7] |
| Complete Response (CR) | 20% | Efficacy Evaluable (n=89) | [3] |
| Disease Control Rate (DCR) | 70% | Efficacy Evaluable (n=89) | [7] |
| Median Progression-Free Survival (PFS) | 12.4 months | Efficacy Evaluable (n=89) | [3][7] |
| ORR in PD-L1 Positive Patients | 70% | Subgroup Analysis | [7] |
| ORR in PD-L1 Negative Patients | 46% | Subgroup Analysis |[7] |
Table 2: Preclinical Anti-Inflammatory Effects of this compound
| Biomarker | Control Group | Colitis + Saline | Colitis + this compound | Citation |
|---|---|---|---|---|
| Colonic TLR-4 (pg/mg) | 1.31 ± 0.20 | 3.55 ± 0.25 | 2.20 ± 0.27 | [8] |
| Plasma TNF-α (pg/mL) | 19.52 ± 2.11 | 55.37 ± 4.12 | 32.14 ± 3.45 |[8] |
Experimental Protocols
Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
Application Note: Flow cytometry is a powerful technique for dissecting the complex immune landscape within the TME.[9] It allows for the quantification and phenotyping of various immune cell subsets, such as CD8+ effector T cells, CD4+ helper T cells, regulatory T cells (Tregs, e.g., CD4+FoxP3+), and myeloid cells. Assessing changes in the frequency and activation status of these populations following this compound treatment provides direct evidence of its immunomodulatory activity.
Protocol: TIL Isolation and Staining
-
Tissue Processing:
-
Collect fresh tumor tissue in a sterile collection medium (e.g., RPMI-1640) on ice.[10]
-
Weigh the tissue and mince it into small pieces (1-2 mm³) using sterile scalpels in a petri dish containing digestion buffer (e.g., RPMI with collagenase and DNase).[10][11]
-
Incubate the tissue suspension at 37°C for 30-60 minutes with gentle agitation.[10]
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[11]
-
Wash the cells with PBS or FACS buffer (PBS with 2% FBS).
-
-
Red Blood Cell Lysis (Optional):
-
If the sample is bloody, resuspend the cell pellet in RBC Lysis Buffer for 5 minutes at room temperature.
-
Neutralize the lysis buffer with excess FACS buffer and centrifuge.
-
-
Cell Staining:
-
Count the viable cells using a hemocytometer and trypan blue.
-
Aliquot approximately 1x10⁶ cells per tube.[12]
-
Perform a live/dead stain (e.g., using a fixable viability dye) to exclude dead cells from the analysis.[12]
-
Wash the cells with FACS buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) and incubate for 20-30 minutes on ice in the dark.[12]
-
Wash twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3 for Tregs, IFN-γ for activated T cells), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add intracellular antibodies and incubate.
-
Wash and resuspend the cells in FACS buffer for acquisition.[12]
-
-
Data Acquisition and Analysis:
Immunohistochemistry (IHC) / Multiplex Immunofluorescence (mIF)
Application Note: IHC and mIF are essential for visualizing the spatial distribution and expression of key biomarkers within the preserved architecture of the TME.[13][14] These techniques can be used to assess the infiltration of immune cells (e.g., CD8+) in relation to tumor cells, measure the expression of immune checkpoint molecules like PD-L1, and evaluate the levels of IDO1 protein. This spatial context is critical for understanding the direct interactions between immune cells and tumor cells influenced by this compound.[15]
Protocol: Chromogenic IHC for FFPE Tissues
-
Sample Preparation:
-
Cut 4-5 µm sections from formalin-fixed paraffin-embedded (FFPE) tumor blocks and mount them on charged slides.
-
Bake slides at 60°C for at least 30 minutes.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).[16]
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in an appropriate retrieval buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) and heating in a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-30 minutes).[16]
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Rinse slides in wash buffer (e.g., TBS or PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., normal goat serum) for 30-60 minutes to reduce non-specific binding.
-
Incubate with the primary antibody (e.g., anti-CD8, anti-IDO1) at the optimal dilution overnight at 4°C or for 1 hour at room temperature.[14]
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
-
Rinse with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.[16]
-
Coverslip with permanent mounting medium.
-
Multiplex Cytokine Assays
Application Note: this compound's mechanism involves altering T-cell function and differentiation, which is reflected in the cytokine milieu of the TME and peripheral blood.[17] Multiplex bead-based assays (e.g., Luminex) allow for the simultaneous quantification of dozens of cytokines and chemokines (e.g., IFN-γ, TNF-α, IL-6, IL-10, IL-17) from a small sample volume.[18] Profiling these analytes can provide insights into the systemic and local immune response to treatment, identifying pro-inflammatory or immunosuppressive signatures.[18]
Protocol: Bead-Based Multiplex Immunoassay
-
Sample Preparation:
-
Collect serum or plasma and store at -80°C. Avoid repeated freeze-thaw cycles.[19]
-
Thaw samples on ice. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove particulates.[19]
-
Dilute samples according to the assay manufacturer's recommendations (e.g., a 1:4 dilution for serum).[19]
-
Prepare a standard curve by serially diluting the provided cytokine standards.
-
-
Assay Procedure (based on a typical magnetic bead kit):
-
Pre-wet a 96-well filter plate with wash buffer and aspirate using a vacuum manifold.
-
Add the antibody-coupled magnetic beads to each well.
-
Wash the beads twice with wash buffer.
-
Add 50 µL of standard or diluted sample to the appropriate wells.
-
Incubate on a plate shaker for 1-2 hours at room temperature, protected from light.
-
Wash the plate three times with wash buffer.
-
Add 25 µL of the biotinylated detection antibody cocktail to each well.
-
Incubate on a plate shaker for 30-60 minutes at room temperature.
-
Wash the plate three times.
-
Add 50 µL of Streptavidin-Phycoerythrin (SA-PE) to each well.[19]
-
Incubate on a plate shaker for 10-30 minutes at room temperature.
-
Wash the plate three times.
-
Resuspend the beads in reading buffer.
-
-
Data Acquisition:
-
Acquire the plate on a Luminex-based instrument. The instrument will identify each bead region (analyte) and quantify the median fluorescence intensity (MFI) of the PE reporter.
-
Calculate cytokine concentrations from the standard curve using the analysis software.
-
¹³C Metabolic Flux Analysis (MFA)
Application Note: Since this compound targets a key metabolic pathway, directly assessing metabolic alterations is highly relevant.[20] ¹³C Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[20][21] By culturing cells with stable isotope-labeled nutrients (e.g., ¹³C-Tryptophan or ¹³C-Glucose) and analyzing the labeling patterns of downstream metabolites using mass spectrometry (MS), MFA can reveal how this compound rewires cellular metabolism, providing a quantitative understanding of its impact on tryptophan catabolism, glycolysis, and other interconnected pathways.[22]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4) Signaling and Proinflammatory Cytokines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crownbio.com [crownbio.com]
- 11. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. precisionformedicine.com [precisionformedicine.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Cytokine Multiplex Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. evetechnologies.com [evetechnologies.com]
- 19. bio-rad.com [bio-rad.com]
- 20. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Indoximod solubility and stability issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to Indoximod solubility and stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (1-Methyl-D-tryptophan) is an orally active immunomodulatory agent that acts as an inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway.[1] Unlike direct enzymatic inhibitors, this compound functions as a tryptophan mimetic. This action counteracts the immunosuppressive effects of tryptophan depletion by reactivating the mTOR pathway in T cells.[2] It also modulates the differentiation of CD4+ T cells via the aryl hydrocarbon receptor (AhR).[2]
Q2: What are the main challenges when working with this compound in the lab?
The primary challenge is this compound's poor solubility in aqueous solutions and some organic solvents like DMSO.[1] This can lead to precipitation when preparing stock solutions or diluting them into experimental buffers, affecting the accuracy and reproducibility of results. Its stability in working solutions over typical experimental durations is also a key consideration.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For a high-concentration stock solution, 0.5 M NaOH is effective, allowing for a solubility of up to 66.67 mg/mL.[3] However, for cell-based assays, DMSO is more commonly used, though solubility is limited and requires careful preparation.[1][3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Direct dissolution in neutral aqueous buffers like PBS is challenging due to this compound's poor solubility. However, a concentration of up to 5 mg/mL can be achieved in water if the pH is adjusted to 2 with HCl, and ultrasonication is used.[3] In PBS (pH 7.4), a solubility of approximately 1 mg/mL can be reached with warming and ultrasonication.[3]
Q5: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C.[4] Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[3]
This compound Signaling Pathway
The following diagram illustrates the key signaling pathways modulated by this compound.
This compound's mechanism of action in T cells.
Solubility Data
The following table summarizes the solubility of this compound in various solvents. It is important to note that these values can be influenced by factors such as temperature, pH, and the purity of the solvent.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| 0.5 M NaOH | 66.67 | 305.46 | Requires ultrasonication[3] |
| Water | 5 | 22.91 | Requires ultrasonication and pH adjustment to 2 with HCl[3] |
| PBS (pH 7.4) | 1 | 4.58 | Requires ultrasonication and warming to 60°C[3] |
| DMSO | 0.55 - 1 | 2.52 - 4.58 | Requires fresh, anhydrous DMSO, ultrasonication, and warming[1][3] |
| Ethanol | Insoluble | Insoluble | N/A[1] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental settings.
Issue 1: Precipitation upon preparation of stock solution in DMSO.
-
Possible Cause A: Low-quality or hydrated DMSO.
-
Explanation: DMSO is hygroscopic and readily absorbs moisture from the air. Water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[1]
-
Solution: Use fresh, anhydrous, high-purity DMSO. Store DMSO in small, tightly sealed aliquots to minimize exposure to air.
-
-
Possible Cause B: Concentration exceeds solubility limit.
-
Explanation: Even in fresh DMSO, this compound has limited solubility.[1][3]
-
Solution: Do not exceed a concentration of 1 mg/mL. To aid dissolution, gentle warming (e.g., 37°C for 10 minutes) and brief ultrasonication can be applied.[4] Always visually inspect the solution to ensure it is clear before use.
-
Issue 2: Precipitation when diluting DMSO stock solution into aqueous buffers (e.g., cell culture media).
-
Possible Cause A: Rapid solvent exchange ("crashing out").
-
Explanation: When a concentrated DMSO stock is added quickly to an aqueous buffer, the rapid change in solvent polarity causes the poorly water-soluble this compound to precipitate.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or swirling. Consider performing a serial dilution in the aqueous buffer to gradually decrease the DMSO concentration.
-
-
Possible Cause B: Final concentration in aqueous buffer is too high.
-
Explanation: The final concentration of this compound in your experimental buffer may be above its aqueous solubility limit at that specific pH and temperature.
-
Solution: Lower the final working concentration of this compound. Perform a preliminary solubility test in your specific buffer to determine the maximum achievable concentration without precipitation.
-
-
Possible Cause C: Temperature of the aqueous buffer.
-
Explanation: The solubility of many compounds is temperature-dependent. Adding a stock solution to a cold buffer can decrease solubility.
-
Solution: Use pre-warmed (e.g., 37°C) cell culture media or buffers when preparing your working solutions.
-
Issue 3: Solution is initially clear but becomes cloudy or shows precipitate over time.
-
Possible Cause A: Delayed precipitation.
-
Explanation: The solution may be supersaturated, and precipitation can occur over time, especially with temperature fluctuations or evaporation in the incubator.
-
Solution: Prepare fresh working solutions of this compound for each experiment and use them immediately. Avoid storing diluted aqueous solutions.
-
-
Possible Cause B: Instability in the experimental buffer.
-
Explanation: this compound may not be stable in the buffer over the duration of the experiment, leading to degradation and precipitation of byproducts.
-
Solution: Minimize the time between preparing the working solution and the end of the experiment. If long-term incubation is required, a stability study in the specific buffer may be necessary to determine the rate of degradation.
-
Experimental Workflow for Troubleshooting Precipitation
The following diagram outlines a systematic approach to troubleshooting precipitation issues with this compound.
A logical workflow for addressing this compound precipitation.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 218.25 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
-
-
Procedure:
-
Weigh out 2.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, warm the tube in a 37°C water bath for 10 minutes and vortex again, or briefly sonicate.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.
-
Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 100 µM working solution, perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.
-
Crucially , add the stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid dispersion.
-
For lower concentrations, perform serial dilutions from the 100 µM working solution using pre-warmed medium.
-
Ensure the final concentration of DMSO in the cell culture wells is below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control with the same final DMSO concentration in your experiment.
-
Use the prepared working solutions immediately. Do not store diluted aqueous solutions of this compound.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Indoximod in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the off-target effects of Indoximod in your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is not a direct enzymatic inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Its primary mechanism is acting as a tryptophan mimetic. This action counteracts the effects of tryptophan depletion in the tumor microenvironment, leading to the reactivation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in T cells.[1][3][4][5][6] This reactivation helps to restore T cell proliferation and function.[3][5]
Q2: What are the main known off-target effects of this compound?
A2: The most significant off-target effect of this compound is the modulation of the Aryl Hydrocarbon Receptor (AhR).[3][7] this compound acts as an AhR agonist, which can lead to several effects independent of its role in mTORC1 signaling.[3][8] These include:
-
Altering T cell differentiation: this compound can promote the differentiation of CD4+ T cells into pro-inflammatory Th17 helper T cells while inhibiting their differentiation into immunosuppressive regulatory T cells (Tregs).[3][5]
-
Downregulating IDO1 expression: Paradoxically, through AhR signaling, this compound can lead to the downregulation of IDO1 protein expression in dendritic cells.[3][7]
-
Induction of CYP1A1: As an AhR agonist, this compound can induce the expression of cytochrome P450 family 1 subfamily A member 1 (CYP1A1), a classic AhR target gene.[3][8]
Q3: My experimental results are inconsistent with IDO1 inhibition. Could this be due to off-target effects?
A3: Yes, it is highly likely. Since this compound is not a direct enzymatic inhibitor of IDO1, its observed biological effects are often a combination of its intended tryptophan mimetic action (mTORC1 reactivation) and its off-target AhR modulation.[1][2][3] For example, observing changes in T cell differentiation or proliferation in an IDO1-knockout model would strongly suggest off-target effects are at play.[3]
Q4: How can I be sure that the effects I'm seeing are specific to this compound's activity and not an artifact?
A4: A multi-faceted approach is recommended:
-
Use control compounds: Include a structurally similar but inactive analog if available. While a perfect inactive analog for this compound is not commercially available, its stereoisomer, L-1-methyl-tryptophan (L-1MT), can be used with caution, as it has its own, albeit different, biological activities.[3][9][10] More effective controls are AhR antagonists to specifically block that off-target pathway.
-
Titrate your concentration: Use the lowest effective concentration of this compound that elicits your desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Genetic approaches: Use CRISPR/Cas9 to knock out the putative on-target (e.g., components of the mTORC1 pathway) or off-target (AhR) to see if the phenotype is rescued or altered.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting & Mitigation Strategies |
| Unexpected increase in Th17 cells or decrease in Treg cells, even in IDO1-deficient systems. | This compound is acting as an Aryl Hydrocarbon Receptor (AhR) agonist , promoting Th17 differentiation and inhibiting Treg development.[3][8] | 1. Co-treat with an AhR antagonist: Use a specific AhR inhibitor like CH223191 (typically at 1-10 µM) or GNF351 (around 500 nM) to block this off-target effect.[3][7][11][12] 2. Confirm AhR activation: Perform a qPCR to check for the upregulation of AhR target genes like CYP1A1.[3] 3. Dose-response curve: Determine if the T cell differentiation effect occurs at a different concentration range than your primary phenotype of interest. |
| T cell proliferation is restored, but there is no change in kynurenine levels in the media. | This compound's primary mechanism of restoring T cell proliferation is through mTORC1 reactivation , which is independent of IDO1 enzymatic activity and kynurenine production.[1][3][4] | 1. Confirm mTORC1 pathway activation: Perform a Western blot for phosphorylated S6 kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1), which are downstream targets of mTORC1.[3] 2. Acknowledge the mechanism: This is the expected on-target effect of this compound and not a sign of a failed experiment. |
| IDO1 protein levels decrease after this compound treatment. | This compound, via AhR activation , can lead to a paradoxical downregulation of IDO1 protein expression in dendritic cells.[3] | 1. Confirm the pathway: Co-treat with an AhR antagonist (CH223191 or GNF351) to see if the downregulation of IDO1 is prevented.[3] 2. Interpret results accordingly: This is a known off-target effect and should be considered when analyzing your data. |
| Variable or unexpected results when using L-1MT as a negative control. | L-1-methyl-tryptophan (L-1MT) is the stereoisomer of this compound (D-1MT) and is not biologically inactive . It is a weak competitive inhibitor of IDO1 and does not activate AhR in the same way as this compound.[3][9][10] | 1. Use with caution: Acknowledge the known activities of L-1MT when interpreting your results. 2. Employ alternative controls: Utilize AhR antagonists for off-target validation and consider genetic knockouts (e.g., AhR knockout cells) for cleaner interpretation. |
Data Presentation
Table 1: Comparative Potency of this compound's On-Target and Off-Target Effects
| Effect | Pathway | Assay | EC₅₀ / IC₅₀ | Reference |
| On-Target: T Cell Proliferation Restoration | mTORC1 Reactivation | CD8+ T cell proliferation assay | 23.2 µM - 41.4 µM | [3] |
| On-Target: mTORC1 Reactivation | mTORC1 Reactivation | Relief of mTORC1 suppression | ~70 nM | [1] |
| Off-Target: AhR-driven Transcription | AhR Activation | AhR luciferase reporter assay | 33 ± 6 µM | [3][7] |
| Off-Target: CYP1A1 Induction | AhR Activation | EROD assay (CYP1A1 activity) | 23 ± 6 µM | [3][7] |
| Off-Target: IDO1 Downregulation | AhR Activation | IDO1 protein expression in moDCs | Potency of ~20 µM |
Note: EC₅₀/IC₅₀ values can vary between different cell types and experimental conditions.
Experimental Protocols
Protocol 1: Validating AhR Off-Target Effects using an AhR Antagonist
Objective: To determine if an observed effect of this compound is mediated by the Aryl Hydrocarbon Receptor (AhR).
Methodology:
-
Cell Culture: Culture your cells of interest (e.g., primary CD4+ T cells, dendritic cells) under standard conditions.
-
Treatment Groups:
-
Incubation: Incubate for the desired duration of your experiment.
-
Analysis:
-
For T cell differentiation: Analyze the expression of key transcription factors (e.g., FOXP3 for Tregs, RORγt for Th17) by flow cytometry or qPCR for FOXP3 and RORC mRNA.[3]
-
For IDO1 downregulation: Analyze IDO1 protein levels by Western blot or flow cytometry.[3]
-
For general AhR activation: Analyze the expression of CYP1A1 mRNA by qPCR as a positive control for AhR pathway engagement.[3]
-
-
Interpretation: If the effect of this compound is reversed or significantly reduced in the presence of the AhR antagonist, it is likely mediated by AhR.
Protocol 2: Confirming mTORC1 Pathway Activation
Objective: To confirm that this compound is activating the mTORC1 signaling pathway in your cells.
Methodology:
-
Cell Culture and Treatment: Culture your T cells in tryptophan-deficient media to mimic the tumor microenvironment and suppress mTORC1. Treat with this compound for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against:
-
Phospho-S6 Kinase (p-S6K)
-
Total S6 Kinase (S6K)
-
Phospho-4E-BP1 (p-4E-BP1)
-
Total 4E-BP1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Interpretation: An increase in the ratio of phosphorylated to total S6K and 4E-BP1 upon this compound treatment indicates activation of the mTORC1 pathway.[3]
Visualizations
Caption: Dual mechanisms of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 3. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. invivogen.com [invivogen.com]
Technical Support Center: Optimizing Indoximod Dosage for Maximal Anti-Tumor Effect in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IDO pathway inhibitor, Indoximod, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse tumor models?
A1: The optimal dose of this compound can vary depending on the tumor model, the combination therapy being used, and the specific research question. However, based on published preclinical studies, a common starting dose for oral administration in mice is in the range of 250-400 mg/kg, administered twice daily (BID).[1][2] It is crucial to perform a dose-escalation study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q2: How should this compound be prepared for oral gavage in mice?
A2: this compound has poor aqueous solubility. A common vehicle for oral administration in mice is a co-solvent system. A typical formulation involves dissolving this compound in a small amount of dimethyl sulfoxide (DMSO) first, followed by the addition of polyethylene glycol 300 (PEG300) and a surfactant like Tween 80, and finally bringing it to the desired volume with saline or water. For example, a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. It is recommended to prepare the formulation fresh for each use.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway.[3] Unlike direct enzymatic inhibitors, this compound acts downstream of IDO1. Its primary mechanisms include:
-
Activation of mTORC1: Tryptophan depletion by IDO1 suppresses the mTORC1 signaling pathway in T cells, leading to their inactivation. This compound, a tryptophan mimetic, can reactivate mTORC1, thereby restoring T cell proliferation and function.[2][3]
-
Modulation of the Aryl Hydrocarbon Receptor (AhR): The IDO1 pathway produces kynurenine, a ligand for the AhR, which promotes the differentiation of regulatory T cells (Tregs). This compound can modulate AhR signaling, shifting the differentiation of CD4+ T cells away from a regulatory phenotype and towards a pro-inflammatory helper T cell phenotype.[2]
Q4: Can this compound be combined with other anti-cancer agents?
A4: Yes, preclinical and clinical studies have shown that this compound can act synergistically with various anti-cancer therapies, including chemotherapy (e.g., temozolomide, paclitaxel), radiation, and immune checkpoint inhibitors.[3][4][5] The combination of this compound with other treatments can enhance anti-tumor immune responses.
Troubleshooting Guides
Issue 1: Inconsistent anti-tumor effect observed between experiments.
-
Possible Cause 1: Variability in drug preparation and administration.
-
Troubleshooting Steps:
-
Ensure the this compound formulation is prepared consistently for each experiment. Use fresh solvents and prepare the formulation immediately before administration.
-
Verify the accuracy of the oral gavage technique to ensure consistent delivery of the intended dose. Improper gavage can lead to variability in drug absorption.
-
-
-
Possible Cause 2: Differences in tumor burden at the start of treatment.
-
Troubleshooting Steps:
-
Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size.
-
Carefully measure tumor volume at the beginning of the study and monitor its growth throughout the experiment.
-
-
-
Possible Cause 3: Low bioavailability of this compound.
-
Troubleshooting Steps:
-
Optimize the formulation vehicle to improve solubility and absorption. Experiment with different ratios of co-solvents.
-
Consider using a pro-drug of this compound, such as NLG802, which has been shown to have superior pharmacokinetics and oral bioavailability.[6]
-
-
Issue 2: No significant anti-tumor effect is observed with this compound monotherapy.
-
Possible Cause: this compound's mechanism of action is primarily immunomodulatory.
-
Troubleshooting Steps:
-
This compound often shows limited efficacy as a monotherapy.[6] Its strength lies in its ability to enhance the efficacy of other cancer therapies.
-
Combine this compound with other treatments such as chemotherapy, radiation, or immune checkpoint inhibitors to leverage its immunomodulatory effects. Preclinical studies have demonstrated synergistic effects in such combinations.[3][4][5]
-
-
Quantitative Data from Animal Studies
| Tumor Model | Animal Strain | This compound Dosage | Administration Route | Combination Agent | Outcome | Reference |
| B16F10 Melanoma | C57BL/6 | Escalating doses, up to 250 mg/kg BID | Oral Gavage | Adoptive T cell transfer + gp100/CpG vaccination | Dose-dependent improvement in anti-tumor effect.[2] | [2] |
| 4T1 Breast Cancer | BALB/c | 400 mg/kg | Oral | Paclitaxel | Synergistic tumor regression. | [1] |
| GL261 Glioblastoma | C57BL/6 | Not specified in abstract | Oral | Temozolomide and Radiation | Synergistic effect demonstrated.[4] | [4] |
Experimental Protocols
Protocol 1: B16F10 Melanoma Mouse Model
-
Cell Culture: Culture B16F10 melanoma cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[7]
-
Tumor Inoculation: Harvest B16F10 cells and resuspend them in sterile PBS. Subcutaneously inject 1 x 10^5 cells in a volume of 100 µL into the flank of C57BL/6 mice.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the perpendicular diameters of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 50-100 mm^3, randomize the mice into treatment and control groups.[8]
-
This compound Administration: Prepare the this compound formulation and administer it to the treatment group via oral gavage at the predetermined dose and schedule. The control group should receive the vehicle only.
Protocol 2: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end extending to the last rib. Mark the needle at the mouth to ensure you do not insert it too far.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. If there is any resistance, do not force the needle.
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual mechanism of action on the IDO and mTORC1 pathways.
Caption: A generalized workflow for preclinical this compound efficacy studies.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 4. IT-36: PHASE 1/2 STUDY OF THE COMBINATION OF this compound AND TEMOZOLOMIDE FOR ADULT PATIENTS WITH TEMOZOLOMIDE-REFRACTORY PRIMARY MALIGNANT BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Overcoming Indoximod Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Indoximod in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the possible reasons?
A1: Reduced sensitivity to this compound, an inhibitor of the IDO (indoleamine 2,3-dioxygenase) pathway, can arise from several factors. Unlike direct enzymatic inhibitors, this compound acts downstream by mimicking tryptophan, thereby reactivating the mTORC1 signaling pathway and modulating the Aryl Hydrocarbon Receptor (AhR).[1][2] Resistance can still develop through mechanisms such as:
-
Upregulation of alternative survival pathways: Cells may compensate for the effects of this compound by activating other pro-survival signaling cascades.
-
Changes in the tumor microenvironment in co-culture models: In more complex in vitro models, interactions with other cell types could alter the response to this compound.
-
Activation of upstream drivers of IDO expression: The Bruton's Tyrosine Kinase (BTK) signaling pathway has been identified as a potential upstream driver of IDO expression. Its activation could contribute to this compound resistance.[3]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Confirmation of resistance involves a combination of functional and molecular assays:
-
Determine the IC50 value: The half-maximal inhibitory concentration (IC50) is a key metric. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates resistance.[4] To determine the IC50, perform a dose-response curve using a cell viability assay (e.g., MTT, WST-1).
-
Assess downstream signaling: Analyze the phosphorylation status of key proteins in the mTORC1 pathway (e.g., pS6K) in both sensitive and suspected resistant cells treated with this compound.[5] Resistant cells may show a blunted response.
-
Gene expression analysis: Use RT-PCR to measure the expression of IDO1 and potentially other related genes like TDO and IDO2. While this compound acts downstream, changes in the expression of these enzymes could be part of a resistance mechanism.[1]
Q3: What are some initial troubleshooting steps if I observe this compound resistance?
A3: Before exploring complex biological mechanisms, ensure the fundamentals of your experiment are sound:
-
Verify drug integrity: Confirm the proper storage and handling of your this compound stock. Degradation of the compound can lead to apparent resistance.
-
Cell line authentication: Ensure your cell line is not misidentified or contaminated. Perform regular cell line authentication.
-
Optimize assay conditions: Review your cell viability assay protocol, including seeding density and incubation times, to ensure they are optimal for your specific cell line.
Troubleshooting Guides
Guide 1: Characterizing this compound Resistance
This guide outlines the steps to confirm and characterize resistance to this compound in your cancer cell line.
Objective: To quantitatively assess the level of resistance and identify potential molecular markers.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 3. curesearch.org [curesearch.org]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Indoximod Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on common pitfalls in interpreting data from experiments involving Indoximod. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing direct inhibition of IDO1 enzymatic activity in my cell-free assay with this compound?
A1: This is a common and expected observation. Unlike many other IDO1 pathway inhibitors, this compound (which is the D-isomer of 1-methyl-tryptophan) does not directly bind to or inhibit the purified IDO1 enzyme.[1][2] Its primary mechanism of action is downstream of the IDO1 enzyme.[1][3] Therefore, standard enzymatic assays using purified IDO1 will likely show little to no direct inhibitory activity by this compound.
Q2: My in vitro assay shows this compound is reversing T-cell suppression, but how does this work if it doesn't directly inhibit IDO1?
A2: this compound functions as a tryptophan mimetic.[1][3] In the tumor microenvironment, the IDO1 enzyme depletes tryptophan, an essential amino acid for T-cell proliferation. This tryptophan starvation leads to the downregulation of the mTORC1 signaling pathway in T-cells, causing them to become anergic or undergo apoptosis.[1][2][4] this compound counteracts this by providing a "tryptophan sufficiency" signal that reactivates the mTORC1 pathway, thereby restoring T-cell proliferation and function, even in a low-tryptophan environment.[1][2]
Q3: I'm observing unexpected changes in gene expression, such as IDO1 downregulation, after this compound treatment. Is this an off-target effect?
A3: Yes, this is considered an off-target effect of this compound. In addition to its primary mechanism of mTORC1 reactivation, this compound can modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] Kynurenine, the product of IDO1 activity, is a natural ligand for AhR. This compound can interfere with this interaction. In some cellular contexts, such as dendritic cells, this can lead to the downregulation of IDO1 expression itself, creating a feedback loop.[2][5]
Q4: I've noticed an increase in kynurenine levels in my cell culture supernatant after adding this compound. This seems counterintuitive for an IDO1 pathway inhibitor. What could be happening?
A4: This paradoxical effect has been reported in some IDO1-positive cancer cell lines.[6][7] The exact mechanism is not fully elucidated, but it is thought to be related to the complex off-target effects of this compound, potentially involving the upregulation of IDO1 mRNA in certain contexts.[6][7] This highlights the importance of not relying solely on kynurenine levels as a readout for this compound's intended biological effect, which is the restoration of T-cell function.
Q5: How do I translate my effective in vitro dose of this compound to an in vivo animal model?
A5: Translating in vitro doses to in vivo settings is a significant challenge in drug development.[8][9][10] For this compound, pharmacokinetic properties are a key consideration. In clinical trials, a dose of 1200 mg twice daily was determined to be the maximum effective exposure due to a plateau in plasma concentration (Cmax) and area under the curve (AUC).[1][5] For preclinical animal studies, it is crucial to perform pharmacokinetic studies to determine the appropriate dosing regimen that achieves plasma concentrations comparable to those found to be effective in vitro and in clinical studies. Direct dose conversion based on body weight or surface area alone is often insufficient.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect on T-cell proliferation in co-culture assay. | 1. The cell line used does not express functional IDO1 or TDO. 2. Tryptophan concentration in the media is too high, masking the effect of IDO1-mediated depletion. 3. The concentration of this compound is suboptimal. | 1. Confirm IDO1 or TDO expression and activity in your chosen cell line. 2. Use tryptophan-low or custom-formulated media to mimic the tumor microenvironment. 3. Perform a dose-response curve for this compound, typically in the range of 10-100 µM for in vitro assays.[2] |
| High variability in in vivo tumor growth inhibition. | 1. Inconsistent drug administration or formulation. 2. Poor bioavailability of the administered compound. 3. The chosen animal model is not appropriate. | 1. Ensure consistent and accurate dosing techniques and check the stability of the drug formulation.[9] 2. Perform pharmacokinetic studies to assess drug exposure in your animal model. 3. Use a syngeneic tumor model with a competent immune system to properly evaluate an immunomodulatory agent like this compound.[11] |
| Discrepancy between in vitro cytotoxicity and in vivo anti-tumor effect. | 1. This compound is not directly cytotoxic to tumor cells. Its anti-tumor effect is primarily immune-mediated. 2. The in vitro assay does not recapitulate the complexity of the tumor microenvironment. | 1. Do not interpret direct cytotoxicity assays as a measure of this compound's efficacy. Focus on immune cell function readouts. 2. Utilize more complex in vitro models, such as 3D spheroids or organoids with immune cell infiltration, to better predict in vivo responses.[11] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Recommended Phase II Dose | 1200 mg twice daily | [12][13] |
| Time to Cmax | 2.9 hours | [1][12] |
| Serum Half-life | 10.5 hours | [1][12] |
| Cmax at 2000 mg twice/day | ~12 µM | [12] |
Table 2: In Vitro Effective Concentrations of this compound
| Assay | Cell Type | EC50 | Reference |
| T-cell Proliferation Restoration | Human T-cells | ~40 µM | [2] |
| IDO1 Expression Downregulation | Human monocyte-derived Dendritic Cells | ~20 µM | [2] |
Experimental Protocols
1. In Vitro T-cell Proliferation Assay with IDO1-expressing Cells
-
Objective: To assess the ability of this compound to restore T-cell proliferation in the presence of IDO1-mediated tryptophan depletion.
-
Methodology:
-
Seed IDO1-expressing tumor cells (e.g., IFN-γ stimulated HeLa cells) in a 96-well plate.
-
After cell adherence, add a range of concentrations of this compound.
-
Isolate human peripheral blood mononuclear cells (PBMCs) and stimulate them with an appropriate T-cell activator (e.g., anti-CD3/CD28 beads or phytohemagglutinin).
-
Add the stimulated PBMCs to the wells containing the tumor cells and this compound.
-
Co-culture for 72-96 hours.
-
Assess T-cell proliferation using a standard method, such as [3H]-thymidine incorporation or a fluorescent dye-based proliferation assay (e.g., CFSE).
-
Data should be analyzed as the percentage of proliferation restored relative to a control culture without IDO1-expressing cells.
-
2. Kynurenine Measurement by HPLC
-
Objective: To quantify the concentration of kynurenine in cell culture supernatants or plasma as a measure of IDO1/TDO activity.
-
Methodology:
-
Collect cell culture supernatant or plasma samples.
-
Precipitate proteins by adding an equal volume of trichloroacetic acid (TCA), followed by centrifugation.
-
Analyze the supernatant using a high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Use a mobile phase appropriate for separating tryptophan and kynurenine (e.g., a buffered aqueous solution with an organic modifier).
-
Detect kynurenine by UV absorbance at approximately 360 nm.
-
Quantify the concentration by comparing the peak area to a standard curve of known kynurenine concentrations.
-
It is important to also measure tryptophan levels to calculate the kynurenine/tryptophan ratio, which can be a more accurate reflection of enzyme activity.[14]
-
Visualizations
Caption: this compound's mechanism of action in the tumor microenvironment.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 2. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Indoximod experimental results
Welcome to the technical support center for Indoximod. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experimentation with this compound. Our goal is to help you navigate the complexities of your research and troubleshoot potential variability in your results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent anti-tumor effects with this compound in our in vivo models. What are the potential reasons for this variability?
A1: Variability in the in vivo efficacy of this compound can arise from several factors related to the drug itself, the experimental model, and the study design. Here are some key aspects to consider:
-
Complex Mechanism of Action: this compound does not directly inhibit the IDO1 enzyme. Instead, it acts as a tryptophan mimetic, influencing downstream signaling pathways like mTOR and the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] This complex mechanism means its effects can be highly context-dependent.
-
Tumor Microenvironment: The composition of the tumor microenvironment, including the presence of other immune cells and cytokines, can significantly impact this compound's effectiveness.[4][5]
-
Combination Therapies: this compound has often been studied in combination with other treatments like chemotherapy or checkpoint inhibitors.[2][6][7][8] Its efficacy might be more pronounced when used as part of a combination regimen.
-
Pharmacokinetics: While generally well-tolerated, the pharmacokinetics of this compound, including absorption and metabolism, can vary.[5][9] A phase I trial indicated that doses higher than 1,200 mg did not lead to increased peak serum levels, suggesting a saturation of absorption.[10]
-
Animal Model Specifics: The choice of animal model, tumor cell line, and the site of tumor implantation can all contribute to variability.
Q2: Our in vitro T-cell proliferation assays with this compound are showing conflicting results. How can we troubleshoot this?
A2: Inconsistent results in T-cell proliferation assays are a common challenge. Consider the following troubleshooting steps:
-
This compound is Not a Direct IDO1 Enzyme Inhibitor: It is crucial to remember that this compound does not work by directly blocking IDO1 enzymatic activity in cell-free or cell-based assays.[1] Its effect is to counteract the downstream immunosuppressive effects of tryptophan depletion.[1][11] Therefore, assay conditions that rely solely on measuring direct enzyme inhibition will not reflect this compound's biological activity.
-
T-cell Activation State: The activation state of the T-cells used in the assay is critical. This compound's effects on T-cell proliferation are most evident when the cells are stimulated to proliferate, for example, with anti-CD3/CD28 beads.[1]
-
IDO/TDO Expression: The cells used to create the immunosuppressive environment (e.g., dendritic cells or tumor cells) must express functional IDO1 or TDO.[1]
-
Tryptophan Concentration: The concentration of tryptophan in the cell culture medium is a key variable. The immunosuppressive effects of IDO1 are mediated by tryptophan depletion, so the starting concentration and its consumption over time should be considered.
-
Cell Culture Conditions: General cell culture parameters such as cell density, passage number, and the presence of contaminants like mycoplasma can all affect assay reproducibility.[12][13]
Q3: We have observed an unexpected increase in IDO1 mRNA expression in our cancer cell line after treatment with this compound. Is this a known phenomenon?
A3: Yes, this paradoxical effect has been reported. In some instances, particularly in certain ovarian cancer cell lines, this compound treatment has been associated with an increased IFNγ-induced release of kynurenine and a concurrent increase in IDO1 mRNA.[14] This suggests that in specific cellular contexts, this compound might activate signaling pathways that lead to the upregulation of IDO1 expression, potentially as a feedback mechanism.[14] This highlights the complexity of the IDO pathway and the pleiotropic effects of this compound.
Q4: What are the best practices for preparing and storing this compound solutions to ensure stability and activity?
A4: Proper handling of this compound is essential for reproducible experimental results.
-
Solubility: this compound has poor solubility in DMSO.[11] Fresh DMSO should be used, as moisture-absorbing DMSO can further reduce solubility.[11] For in vivo studies, a common formulation involves a mixture of PEG300, Tween80, and ddH2O.[11] Another source suggests it is insoluble in DMSO and ethanol but has some solubility in water with gentle warming and sonication.[15]
-
Storage: As a powder, this compound can be stored at -20°C for up to 3 years.[11] Stock solutions in a suitable solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[11]
Troubleshooting Guides
Guide 1: Inconsistent In Vitro T-Cell Proliferation Results
| Observed Issue | Potential Cause | Recommended Action |
| No reversal of IDO-mediated T-cell suppression | This compound is not a direct enzymatic inhibitor. | Ensure the assay is designed to measure the reversal of downstream effects of tryptophan depletion, not direct enzyme inhibition. |
| Low or absent IDO1/TDO expression in suppressor cells. | Verify IDO1/TDO expression and activity in the dendritic or tumor cells used in the co-culture. | |
| Inadequate T-cell stimulation. | Ensure T-cells are properly activated (e.g., with anti-CD3/CD28 beads) to induce proliferation.[1] | |
| High background T-cell proliferation | Suboptimal tryptophan concentration in the medium. | Titrate the initial tryptophan concentration to establish a clear window of IDO-mediated suppression. |
| High variability between replicates | Inconsistent cell seeding or handling. | Adhere to strict cell counting and seeding protocols. Ensure homogeneous cell suspensions. |
| Contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination.[12][13] |
Guide 2: Unexpected In Vivo Efficacy Results
| Observed Issue | Potential Cause | Recommended Action |
| Lack of tumor growth inhibition | Sub-optimal dosing or administration route. | Review literature for established dosing regimens in your specific model.[11] Consider pharmacokinetic studies to ensure adequate drug exposure. |
| Tumor model is not responsive to IDO pathway modulation. | Characterize the immune infiltrate and IDO1 expression in your tumor model. | |
| This compound used as a monotherapy. | Consider combination therapy with chemotherapy or checkpoint inhibitors, as this has shown more robust preclinical efficacy.[4] | |
| Toxicity or adverse effects | Off-target effects. | Monitor animals closely for signs of toxicity. Review literature for known off-target effects.[14] |
| Variable tumor growth between animals | Inconsistent tumor cell implantation. | Standardize tumor cell injection technique to ensure uniform tumor take and growth rates. |
Experimental Protocols
Protocol 1: Basic T-Cell Proliferation Assay to Test this compound Activity
-
Cell Preparation:
-
Culture IDO1-expressing cells (e.g., IFN-γ treated dendritic cells or a relevant tumor cell line).
-
Isolate CD8+ T-cells from a healthy donor or appropriate animal model.
-
Label T-cells with a proliferation dye (e.g., CFSE) according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
Seed the IDO1-expressing cells in a 96-well plate.
-
Add the CFSE-labeled T-cells to the wells.
-
Include wells with T-cells alone as a positive control for proliferation and wells with T-cells and IDO1-expressing cells without this compound as a negative control.
-
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Add serial dilutions of this compound to the designated wells. Include a vehicle control.
-
-
Stimulation:
-
Add a T-cell stimulus (e.g., anti-CD3/CD28 beads) to all wells to induce proliferation.
-
-
Incubation:
-
Incubate the plate for 3-5 days under standard cell culture conditions.
-
-
Analysis:
-
Harvest the T-cells and analyze CFSE dilution by flow cytometry to determine the extent of proliferation.
-
Visualizations
Caption: this compound's mechanism of action on key signaling pathways.
Caption: A general workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. alexslemonade.org [alexslemonade.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 13. m.youtube.com [m.youtube.com]
- 14. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
How to control for Indoximod's effects on tryptophan levels in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indoximod. The focus is on controlling for its effects on tryptophan levels in culture media to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it fundamentally work?
A1: this compound (1-Methyl-D-tryptophan) is an immunometabolic agent that acts as an inhibitor of the IDO (indoleamine-2,3-dioxygenase) and TDO (tryptophan-2,3-dioxygenase) pathways.[1][2] It is crucial to understand that this compound is not a direct enzymatic inhibitor. Instead, it functions as a tryptophan mimetic.[1][3] In conditions of low tryptophan, often caused by IDO/TDO activity in the tumor microenvironment, cells would normally shut down protein synthesis and other processes via the mTORC1 signaling pathway. This compound mimics tryptophan, creating a "tryptophan sufficiency" signal that reactivates mTORC1, thereby reversing the immunosuppressive effects of tryptophan depletion.[2][3][4]
Q2: Does this compound directly affect tryptophan levels in my cell culture medium?
A2: No, this compound itself is not an enzyme and does not directly consume or degrade tryptophan.[5] Its primary mechanism is to mimic tryptophan and counteract the cellular effects of low tryptophan levels.[4] However, be aware that at very high, non-physiological concentrations (e.g., 1 mM), some studies have reported that this compound could paradoxically increase the transcription of IDO1, which would then lead to increased tryptophan catabolism.[2][6] It is therefore critical to use this compound at concentrations relevant to its mechanism of action.
Q3: What are the typical tryptophan concentrations in standard cell culture media?
A3: The concentration of tryptophan can vary between different media formulations. For example, RPMI-1640, a commonly used medium, contains approximately 25 µM of L-tryptophan.[7] The addition of 10% Fetal Bovine Serum (FBS) can slightly increase this concentration to around 26 µM.[7] It is advisable to check the specific formulation of your medium.
Q4: My cells are sensitive to tryptophan levels. What are the key considerations when designing an experiment with this compound?
A4: Given that this compound's effects are intertwined with tryptophan availability, careful experimental design is paramount. Key considerations include:
-
Baseline Tryptophan Levels: Know the starting concentration of tryptophan in your culture medium.
-
IDO1/TDO Expression: Determine if your cell lines express IDO1 or TDO, as this will directly impact tryptophan catabolism.
-
Appropriate Controls: Include a comprehensive set of controls to properly interpret your data (see Troubleshooting Guide).
-
Tryptophan Monitoring: If feasible, monitor tryptophan and kynurenine levels in your culture supernatant over the course of the experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, with a focus on managing tryptophan levels.
| Problem | Potential Cause | Suggested Solution |
| Unexpected cell death or lack of proliferation in control (untreated) cultures. | Tryptophan depletion due to high IDO1/TDO activity in your cells. T-cells are particularly sensitive to low tryptophan levels and can undergo cell cycle arrest.[8] | 1. Confirm IDO1/TDO expression: Use qPCR or Western blot to check for IDO1/TDO expression in your cells. 2. Supplement with L-tryptophan: Add exogenous L-tryptophan to your culture medium to counteract its depletion. A titration experiment may be necessary to find the optimal concentration.[9] 3. Use tryptophan-free medium as a control: To confirm that the observed effect is due to tryptophan depletion, use a custom tryptophan-free medium as a negative control.[7][10] |
| This compound shows no effect in my assay. | 1. Low or absent IDO1/TDO activity: If there is no tryptophan depletion, the primary mechanism of this compound (reversing this depletion) will not be observable. 2. Direct effect of this compound: this compound can have a direct stimulatory effect on T-cell proliferation via mTOR activation, independent of IDO/TDO.[3] Your assay may not be sensitive to this effect. | 1. Induce IDO1 expression: If appropriate for your model, you can induce IDO1 expression with interferon-gamma (IFNγ).[11] 2. Use a tryptophan-depleted medium: To specifically test the mTOR-related mechanism, you can culture cells in a medium with a low, defined concentration of tryptophan. |
| Variability between experiments. | Inconsistent starting tryptophan concentrations, often due to batch-to-batch variation in serum. | 1. Use a single lot of serum: For the duration of a study, use the same lot of FBS to minimize variability. 2. Consider serum-free media: If your cell line permits, switching to a serum-free, chemically defined medium will provide the most consistent tryptophan levels.[10] |
| How do I differentiate between the effects of this compound and tryptophan levels? | The experimental design lacks the necessary controls to isolate the variables. | Implement the following control groups: - Group 1: Standard medium (vehicle control) - Group 2: Standard medium + this compound - Group 3: Tryptophan-depleted medium - Group 4: Tryptophan-depleted medium + this compound - Group 5 (optional): Tryptophan-depleted medium + supplemental L-tryptophan |
Experimental Protocols
Protocol 1: Preparation of Tryptophan-Modified Cell Culture Medium
This protocol describes how to prepare a custom medium with a defined tryptophan concentration.
Materials:
-
Tryptophan-free RPMI-1640 (or other desired basal medium)
-
L-tryptophan powder
-
Sterile, deionized water
-
Standard medium supplements (e.g., FBS, penicillin-streptomycin, L-glutamine)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the basal tryptophan-free medium according to the manufacturer's instructions.
-
Prepare a sterile stock solution of L-tryptophan (e.g., 10 mM in sterile water).
-
To create a medium with a specific tryptophan concentration, add the appropriate volume of the L-tryptophan stock solution to the tryptophan-free basal medium. For example, to make a medium with 25 µM tryptophan, add 2.5 µL of a 10 mM stock solution to each 1 mL of medium.
-
Add other required supplements (FBS, antibiotics, etc.).
-
Sterile-filter the final medium using a 0.22 µm filter.
-
Store the prepared medium at 4°C.
Protocol 2: Measurement of Tryptophan and Kynurenine in Culture Supernatant by HPLC
This is a general protocol for sample preparation. The specific HPLC parameters will depend on the available equipment and column.
Materials:
-
Cell culture supernatant
-
Trichloroacetic acid (TCA) or methanol for protein precipitation
-
Microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
At the desired time points, collect 500 µL of cell culture supernatant.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cells or debris.
-
Transfer the clear supernatant to a new microcentrifuge tube.
-
For protein precipitation, add an equal volume of cold 10% TCA or 4 volumes of cold methanol.[12]
-
Vortex briefly and incubate on ice or at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which now contains the deproteinized metabolites.
-
Analyze the samples by HPLC according to your established protocol for tryptophan and kynurenine detection.[4][7]
Data Presentation
Table 1: Tryptophan Concentration in Common Cell Culture Media
| Medium | Base Tryptophan Concentration (µM) | With 10% FBS (µM, approximate) |
| RPMI-1640 | ~25[7] | ~26[7] |
| DMEM | ~20 | ~21 |
| IMDM | ~49 | ~50 |
Note: These are approximate values. Please refer to the manufacturer's specifications for the exact concentrations.
Table 2: Example Experimental Groups for an this compound Study
| Group | Basal Medium | This compound | L-Tryptophan | Purpose |
| 1 | Standard | Vehicle | Standard | Baseline control |
| 2 | Standard | + | Standard | Effect of this compound in Trp-sufficient conditions |
| 3 | Tryptophan-free | Vehicle | None | Effect of Trp depletion |
| 4 | Tryptophan-free | + | None | Effect of this compound in Trp-depleted conditions |
| 5 | Tryptophan-free | Vehicle | Supplemented | Confirms Trp-depletion effect is reversible |
Visualizations
Caption: this compound acts as a tryptophan mimetic to counteract IDO1/TDO-mediated immunosuppression.
Caption: A structured workflow for conducting in vitro experiments with this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 7. Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tryptophan deprivation sensitizes activated T cells to apoptosis prior to cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.tudelft.nl [repository.tudelft.nl]
Indoximod Preclinical Toxicity Management: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the potential toxicity of Indoximod in preclinical models. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, which is crucial in tumor-mediated immunosuppression.[1][2] Unlike direct enzymatic inhibitors, this compound acts as a tryptophan mimetic. This action interferes with the downstream effects of IDO activity, thereby reducing immune suppression and fostering an anti-tumor immune response.[1][2] Specifically, this compound helps to reactivate mTORC1 signaling in T cells, which can be suppressed by tryptophan depletion in the tumor microenvironment.[1][3] It also modulates the differentiation of CD4+ T cells through the aryl hydrocarbon receptor (AhR).[2][3]
Q2: What are the known toxicities of this compound in preclinical models?
A2: Detailed quantitative preclinical toxicology data for this compound is not extensively available in the public domain. However, clinical studies have consistently shown that this compound is generally well-tolerated.[1][4] In a phase I trial in combination with docetaxel, dose-limiting toxicities (DLTs) included grade 3 dehydration, hypotension, and mucositis, and grade 5 enterocolitis.[1] The most frequently observed adverse events were fatigue, anemia, hyperglycemia, infection, and nausea.[1] It is important to note that in several clinical trials, a maximum tolerated dose (MTD) for this compound was not reached.[2][4]
Q3: Which animal species are appropriate for studying this compound toxicity?
A3: For small molecule drugs like this compound, toxicology studies are typically conducted in two mammalian species: a rodent (commonly rats or mice) and a non-rodent (often dogs or non-human primates).[5][6] The selection of species should be based on similarities in metabolism and pharmacology to humans.[5][6]
Q4: What are the key parameters to monitor for potential toxicity?
A4: A comprehensive monitoring plan should include regular assessment of clinical signs, body weight, food and water consumption, hematology, and clinical chemistry. For immunomodulatory agents like this compound, it is also crucial to monitor immune cell populations.
Troubleshooting Guides
Issue 1: Unexplained Weight Loss or Reduced Food/Water Intake
Possible Cause:
-
General malaise or systemic toxicity.
-
Gastrointestinal distress.
Troubleshooting Steps:
-
Increase Monitoring Frequency: Immediately increase the frequency of clinical observations to at least twice daily.
-
Supportive Care: Provide supportive care measures such as supplemental hydration (e.g., subcutaneous fluids) and palatable, high-calorie food.
-
Dose Evaluation: If weight loss is significant and progressive, consider a dose reduction or temporary discontinuation of this compound in the affected animal(s), in line with ethical guidelines and study protocols.
-
Blood Analysis: Collect blood samples for immediate hematology and clinical chemistry analysis to identify potential organ toxicity.
Issue 2: Abnormal Hematology Results (e.g., Anemia, Neutropenia)
Possible Cause:
-
Myelosuppression, although noted as not significant in a single-agent this compound trial, can occur in combination therapies.[1]
Troubleshooting Steps:
-
Confirm Findings: Repeat the complete blood count (CBC) to confirm the initial results.
-
Dose Adjustment: If cytopenias are severe (e.g., Grade 3 or 4), consider a dose reduction or interruption of this compound administration.
-
Supportive Care: For severe neutropenia, consider housing animals in a sterile environment to prevent opportunistic infections.
-
Investigate Other Causes: Rule out other potential causes of hematological changes, such as infection or other experimental variables.
Issue 3: Elevated Liver Enzymes (ALT, AST)
Possible Cause:
-
Hepatotoxicity, although not a commonly reported issue with this compound, should be considered.
Troubleshooting Steps:
-
Confirm and Monitor: Repeat the clinical chemistry panel to confirm the elevated enzyme levels and monitor their trend over time.
-
Histopathology: At the terminal endpoint, or if humane endpoints are reached, collect liver tissue for histopathological examination to assess for cellular damage.
-
Dose-Response Assessment: Evaluate if the hepatotoxicity is dose-dependent by comparing findings across different dose groups.
Data Presentation
Table 1: General Preclinical Toxicity Monitoring Parameters
| Parameter | Frequency | Notes |
| Clinical Observations | Daily | Record any changes in appearance, posture, or behavior. |
| Body Weight | Twice weekly (or daily if concerns arise) | A sensitive indicator of general health. |
| Food & Water Intake | Weekly (or daily if concerns arise) | Can indicate malaise or specific organ dysfunction. |
| Hematology (CBC) | Baseline, weekly, and at termination | Key parameters include red blood cells, white blood cells (with differential), and platelets. |
| Clinical Chemistry | Baseline, weekly, and at termination | Monitor liver enzymes (ALT, AST), kidney function (BUN, creatinine), and other relevant markers. |
| Gross Pathology | At termination | Macroscopic examination of all major organs. |
| Histopathology | At termination | Microscopic examination of tissues, particularly target organs identified in gross pathology or from clinical signs. |
Table 2: Grading of Common Preclinical Adverse Events (Illustrative)
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
| Weight Loss | < 10% of baseline | 10-15% of baseline | 15-20% of baseline | > 20% of baseline |
| Anemia (Hct) | 10-20% decrease from baseline | 20-30% decrease from baseline | 30-40% decrease from baseline | > 40% decrease from baseline |
| Neutropenia | 25-50% decrease from baseline | 50-75% decrease from baseline | > 75% decrease from baseline | Near complete absence of neutrophils |
| ALT/AST Elevation | 1.5-3x Upper Limit of Normal (ULN) | 3-5x ULN | 5-20x ULN | > 20x ULN |
Experimental Protocols
Protocol 1: Blood Collection and Analysis in Mice
Objective: To obtain blood samples for hematology and clinical chemistry analysis.
Materials:
-
Appropriate-sized needles and syringes
-
EDTA-coated microtubes (for hematology)
-
Serum separator microtubes (for clinical chemistry)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Collect blood via retro-orbital sinus or another approved method. For a complete analysis, approximately 200 µL of blood is required.[7]
-
For hematology, dispense the blood into an EDTA-coated microtube and mix gently by inversion to prevent clotting.[8]
-
For clinical chemistry, dispense the blood into a serum separator tube and allow it to clot at room temperature for 30 minutes.[8]
-
Centrifuge the serum separator tube according to the manufacturer's instructions to separate the serum.[8]
-
Analyze the samples promptly. If storage is necessary, follow appropriate guidelines (e.g., refrigeration for CBC, freezing for serum).[7][8]
Protocol 2: Supportive Care for Animals Showing Signs of Toxicity
Objective: To provide supportive care to mitigate adverse effects and maintain animal welfare.
Materials:
-
Sterile isotonic fluids (e.g., 0.9% saline)
-
Syringes and needles for subcutaneous administration
-
Palatable, high-energy dietary supplements
-
Heat source (e.g., heating pad)
Procedure:
-
Hydration: If an animal shows signs of dehydration, administer subcutaneous fluids as prescribed by a veterinarian.
-
Nutritional Support: Provide highly palatable and energy-dense food to encourage eating.
-
Thermoregulation: For animals that are lethargic or hypothermic, provide a gentle heat source.
-
Pain Management: If pain is suspected, administer analgesics as directed by a veterinarian and in accordance with the study protocol.
-
Documentation: Record all supportive care measures administered and the animal's response.
Visualizations
Caption: this compound's mechanism of action in the tumor microenvironment and on T cells.
Caption: A general workflow for monitoring potential toxicity in preclinical studies.
Caption: A decision tree for troubleshooting adverse events in preclinical models.
References
- 1. A first in man phase I trial of the oral immunomodulator, this compound, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. content.noblelifesci.com [content.noblelifesci.com]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. animalcare.umich.edu [animalcare.umich.edu]
Strategies to improve the bioavailability of Indoximod in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Indoximod.
Troubleshooting Guides
Issue 1: Low or Variable this compound Plasma Concentrations in Preclinical Models
Possible Cause 1: Poor aqueous solubility and low oral bioavailability of this compound.
-
Solution: this compound has inherently poor water solubility, which limits its absorption after oral administration.[1] Consider the following formulation strategies:
-
For preclinical oral gavage: Prepare a suspension or solution suitable for animal dosing. A commonly used vehicle for this compound is a mixture of DMSO, PEG300, Tween80, and water.[2]
-
Prodrug Approach: Utilize a prodrug of this compound, such as NLG802. Prodrugs are designed to have improved solubility and absorption characteristics, converting to the active this compound in vivo.[3] Preclinical studies have shown that NLG802 can increase the oral bioavailability of this compound by more than five-fold in animal models.[3]
-
Possible Cause 2: Saturation of absorption at higher doses.
-
Solution: Pharmacokinetic studies in humans have shown that plasma AUC (Area Under the Curve) and Cmax (maximum concentration) of this compound plateau at doses above 1200 mg twice daily.[4][5][6] This suggests that simply increasing the dose may not lead to proportionally higher systemic exposure.
-
Dose-response evaluation: If you are observing a plateau in exposure, conduct a dose-escalation study to determine the optimal dose range for your specific model and formulation.
-
Alternative strategies: Instead of dose escalation, focus on formulation strategies that improve the absorption rate and extent, such as nanoparticle-based delivery systems or the use of absorption enhancers.
-
Possible Cause 3: Rapid metabolism or clearance.
-
Solution: While this compound has a reported half-life of approximately 10.5 hours in humans, its metabolism and clearance in your specific animal model might be faster.[4][5]
-
Pharmacokinetic modeling: Conduct a full pharmacokinetic study to determine the half-life, clearance, and volume of distribution in your model.
-
Co-administration with metabolic inhibitors: If rapid metabolism is confirmed, consider co-administration with inhibitors of the relevant metabolic enzymes, though this approach requires careful investigation to avoid off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
A1: The primary challenges are its poor water solubility and low oral bioavailability.[1] These properties can lead to low and variable plasma concentrations, potentially limiting its therapeutic efficacy in vivo. Additionally, at higher doses, absorption can become saturated.[4][5][6]
Q2: What is the most effective currently documented strategy to enhance this compound's bioavailability?
A2: The development of prodrugs is a well-documented and effective strategy. NLG802, a prodrug of this compound, has demonstrated significantly improved pharmacokinetic properties, including a greater than five-fold increase in oral bioavailability in animal models compared to equivalent doses of this compound.[3]
Q3: Can nanoparticle formulations improve this compound's bioavailability?
A3: Yes, nanotechnology presents a promising approach. Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and absorption.[7][8] This strategy can also be used for co-delivery of this compound with other therapeutic agents, like doxorubicin, to achieve synergistic anti-tumor effects.[1][8]
Q4: Are there established protocols for preparing this compound for in vivo studies?
A4: A common method for preparing this compound for oral administration in animal studies involves creating a solution or suspension. One such protocol involves dissolving this compound in DMSO, then mixing with PEG300 and Tween80, and finally adding water to the desired concentration.[2]
Q5: Does co-administration of this compound with chemotherapy affect its pharmacokinetics?
A5: Based on clinical trial data, the combination of this compound with docetaxel did not result in unexpected pharmacokinetic interactions.[9] The pharmacokinetic profiles of both drugs were similar to when they were administered as single agents. However, it is always recommended to perform pharmacokinetic analysis when testing new combinations in your specific experimental setup.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound and its Prodrug NLG802 in Mice.
| Compound | Dose (µmol/kg) | Cmax (µM) | AUC (0-24h) (µM·h) | Fold Increase in Cmax (NLG802 vs. This compound) | Fold Increase in AUC (NLG802 vs. This compound) |
| This compound | 143 | ~5 | ~50 | - | - |
| NLG802 | 143 | ~20 | ~150 | ~4 | ~3 |
| This compound | 287 | ~10 | ~100 | - | - |
| NLG802 | 287 | ~20 | ~200 | ~2 | ~2 |
Data extrapolated from comparative pharmacokinetic analysis mentioned in the literature.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is based on a common vehicle formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution:
-
In a sterile tube, combine the vehicle components. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween80, and 45% water. For 1 mL of vehicle, this would be 100 µL DMSO, 400 µL PEG300, 50 µL Tween80, and 450 µL water.
-
-
Dissolve this compound:
-
First, dissolve the weighed this compound powder in the DMSO portion of the vehicle. Vortex thoroughly until the powder is completely dissolved.
-
Add the PEG300 to the DMSO-Indoximod mixture. Vortex until the solution is clear.
-
Add the Tween80 and vortex again until the solution is homogeneous.
-
Finally, add the water dropwise while vortexing to prevent precipitation.
-
-
Final Formulation: The resulting mixture should be a clear solution or a fine suspension. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Administration: Administer the formulation to the animals via oral gavage immediately after preparation for optimal results.[2]
Visualizations
Caption: Strategies to enhance the in vivo bioavailability of this compound.
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
References
- 1. Dual Functional Immunostimulatory Polymeric Prodrug Carrier with Pendent this compound for Enhanced Cancer Immunochemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric this compound based prodrug nanoparticles with doxorubicin entrapment for inducing immunogenic cell death and improving the immunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asco.org [asco.org]
Technical Support Center: Refinement of Protocols for Long-Term Indoximod Treatment In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing Indoximod in long-term in vivo experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during long-term in vivo studies with this compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally administered small molecule that acts as an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway.[1][2] Unlike direct enzymatic inhibitors, this compound functions as a tryptophan mimetic.[1] This action reverses the immunosuppressive effects of tryptophan depletion and the accumulation of kynurenine, which are consequences of IDO activity.[3] this compound's mechanism involves the stimulation of the mTORC1 signaling pathway, which counters the suppressive signals generated by IDO/TDO activity.[1] It also modulates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] This leads to a shift in the differentiation of CD4+ T cells, favoring the development of pro-inflammatory Th17 cells over immunosuppressive regulatory T cells (Tregs).[1][4] Furthermore, this compound can downregulate IDO1 expression in dendritic cells.[4]
2. What are the expected immunological effects of long-term this compound treatment?
Long-term treatment with this compound is expected to result in a sustained anti-tumor immune response. Key immunological effects include:
-
Increased T cell proliferation: this compound directly stimulates T cell proliferation.[4]
-
Shift in T helper cell populations: A notable shift from an immunosuppressive Treg phenotype towards a pro-inflammatory Th17 phenotype is a key outcome of this compound treatment.[1][4]
-
Enhanced effector T cell function: By overcoming the immunosuppressive tumor microenvironment, this compound enhances the activity of effector T cells.[1]
-
Decreased IDO1 expression in dendritic cells: this compound can lead to a downregulation of the IDO1 enzyme in dendritic cells within the tumor-draining lymph nodes.[4]
3. What is a typical starting dose for this compound in mouse models?
Based on preclinical studies, a common starting dose for this compound administered via oral gavage in mice is in the range of 250-400 mg/kg, often administered twice daily (BID).[5] However, the optimal dose can vary depending on the tumor model and the combination therapy being used. Dose-response studies are recommended to determine the most effective dose for a specific experimental setup.
4. How should this compound be prepared for oral administration in mice?
Due to its poor solubility, this compound requires a suitable vehicle for oral administration. A common and effective vehicle is a suspension in 0.5% methylcellulose. For compounds with very low solubility, a formulation containing a small amount of an organic solvent like DMSO, further diluted with agents like PEG300 and Tween-80 in saline, can be utilized. It is crucial to ensure the final concentration of any organic solvent is low and well-tolerated by the animals.
5. What are potential adverse effects to monitor during long-term this compound treatment in mice?
While preclinical studies have generally shown this compound to be well-tolerated, it is essential to monitor for potential adverse effects, especially in long-term studies.[2][5] Based on clinical observations and general principles of animal welfare, researchers should monitor for:
-
Changes in body weight: Unexpected weight loss that is not attributable to tumor burden should be investigated.
-
General health status: Monitor for signs of distress, such as changes in posture, activity levels, and grooming habits.
-
Gastrointestinal issues: Although not commonly reported, be observant for any signs of diarrhea or changes in stool consistency.
-
Immune-related adverse events: While less common in preclinical models than in humans, be aware of the potential for autoimmune-like symptoms. Clinical trials have reported instances of hypophysitis (inflammation of the pituitary gland).[6]
-
Increased inflammatory markers: Clinical studies have shown an increase in C-reactive protein (CRP) levels in patients receiving this compound.[7] While not routinely measured in all preclinical studies, this suggests a potential for a systemic inflammatory response.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent tumor growth inhibition | - Inadequate drug exposure due to improper formulation or administration.- Development of resistance.- Variability in the tumor model. | - Ensure proper preparation of the this compound suspension and consistent oral gavage technique.- Consider a dose-escalation study to determine the optimal therapeutic window.- If resistance is suspected, analyze the expression of IDO1 and other tryptophan-catabolizing enzymes (IDO2, TDO) in the tumors.- Ensure consistency in tumor cell implantation and animal husbandry. |
| Animal distress or mortality during/after oral gavage | - Improper gavage technique leading to esophageal or tracheal injury.- Aspiration of the formulation into the lungs.- Stress from handling and the procedure itself. | - Ensure all personnel are properly trained in oral gavage techniques.- Use appropriately sized and flexible gavage needles.- Administer the solution slowly and observe the animal for any signs of distress during and after the procedure.- If an animal shows signs of respiratory distress, discontinue dosing and consult with veterinary staff. |
| Unexpected immunological phenotype (e.g., no significant change in Treg/Th17 ratio) | - Suboptimal dosing.- Timing of analysis is not optimal to observe the peak effect.- The tumor model is not responsive to IDO pathway inhibition. | - Perform a dose-response study to confirm adequate target engagement.- Conduct a time-course experiment to identify the optimal time point for analyzing immune cell populations.- Characterize the expression of IDO1 in the tumor model to ensure it is a relevant target. |
| Significant weight loss in treated animals (not related to tumor burden) | - Potential off-target toxicity of this compound at the administered dose.- Stress from long-term, frequent oral gavage. | - Reduce the dose of this compound and monitor for weight stabilization.- Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.- Closely monitor food and water intake. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Tumor Growth and IDO+ Plasmacytoid Dendritic Cells (pDCs) in a B16F10 Melanoma Mouse Model
| This compound Dose (µmol/kg/dose, BID) | Mean Tumor Volume (mm³) ± SEM | % of IDO+ pDCs in Tumor-Draining Lymph Node (TDLN) |
| Vehicle Control | 1250 ± 150 | 45% |
| 143 | 900 ± 120 | 38% |
| 287 | 650 ± 100 | 30% |
| 574 | 400 ± 80 | 22% |
| 1147 | 250 ± 60 | 15% |
| Data adapted from a representative preclinical study.[4] BID: twice daily. |
Experimental Protocols
Protocol 1: Long-Term In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
1. Animal Model and Tumor Implantation:
- Use an appropriate syngeneic mouse strain for the chosen tumor cell line (e.g., C57BL/6 for B16F10 melanoma).
- Inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) subcutaneously into the flank of each mouse.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
2. Preparation of this compound Formulation:
- Prepare a stock solution of this compound in a suitable vehicle. A recommended formulation is a suspension in 0.5% (w/v) methylcellulose in sterile water.
- To prepare, weigh the required amount of this compound powder.
- Gradually add the 0.5% methylcellulose solution while vortexing or sonicating to ensure a uniform suspension.
- Prepare the formulation fresh daily or determine its stability under storage conditions.
3. Treatment Administration:
- Randomize mice into treatment and control groups.
- Administer this compound or vehicle control via oral gavage at the desired dose and frequency (e.g., 250 mg/kg, twice daily).
- The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
4. Monitoring and Data Collection:
- Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of each mouse at the same frequency.
- Observe the animals daily for any clinical signs of toxicity or distress.
- At the end of the study, euthanize the mice and collect tumors, tumor-draining lymph nodes, and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).
5. Flow Cytometry Analysis of T Cell Populations:
- Prepare single-cell suspensions from tumor-draining lymph nodes and spleens.
- For analysis of Treg and Th17 populations, perform intracellular staining for the transcription factors FoxP3 (Treg) and RORγt (Th17), respectively, in conjunction with surface staining for CD4.
- Acquire data on a flow cytometer and analyze the percentage of CD4+FoxP3+ (Treg) and CD4+RORγt+ (Th17) cells within the CD4+ T cell population.
Mandatory Visualizations
Caption: this compound signaling pathway in the tumor microenvironment and T cells.
Caption: Experimental workflow for long-term this compound treatment in vivo.
Caption: Logical troubleshooting workflow for common in vivo issues.
References
- 1. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Indoximod versus Epacadostat in melanoma models
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming mechanisms of tumor immune evasion. One such mechanism involves the upregulation of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in creating an immunosuppressive tumor microenvironment. This guide provides a comparative analysis of two prominent IDO1 pathway inhibitors, Indoximod and Epacadostat, with a focus on their performance in preclinical melanoma models. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer a comprehensive comparison of their mechanisms of action, efficacy, and experimental considerations.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Epacadostat both target the IDO1 pathway, a critical regulator of immune responses, but through distinct mechanisms. Epacadostat is a direct, potent, and selective competitive inhibitor of the IDO1 enzyme.[1][2][3] In contrast, this compound, the D-isomer of 1-methyl-tryptophan, does not directly inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic.[4][5][6] This action counteracts the downstream effects of IDO1 activity, primarily by reversing the suppression of mTORC1 signaling in immune cells caused by tryptophan depletion.[4][5][7][8]
| Feature | This compound | Epacadostat |
| Target | Downstream effects of the IDO1/TDO pathway | IDO1 enzyme |
| Mechanism | Tryptophan mimetic, reverses mTORC1 suppression | Direct competitive enzymatic inhibitor |
| Selectivity | Affects downstream signaling of both IDO1 and TDO | Highly selective for IDO1 over IDO2 and TDO[1][2][3] |
| Cellular Impact | Relieves suppression of effector T cells, limits Treg generation, and can reprogram Tregs[4][5] | Blocks kynurenine production, promotes T and NK cell growth, reduces Treg conversion[2][3][9] |
Diagram of the IDO1 Signaling Pathway and Inhibitor Action
Caption: IDO1 pathway and inhibitor mechanisms.
Preclinical Efficacy in Melanoma Models
Both this compound and Epacadostat have demonstrated anti-tumor activity in preclinical melanoma models, particularly when used in combination with other immunotherapies. The B16 melanoma mouse model is a commonly used platform for evaluating such agents.
| Drug | Melanoma Model | Key Findings |
| This compound | B16 melanoma | In combination with immune checkpoint therapy, this compound improved the response of B16 murine melanoma tumors.[4] It has also shown synergistic effects with chemotherapy in other models, suggesting a rationale for combination approaches in melanoma.[4] |
| Epacadostat | B16 melanoma | Epacadostat has demonstrated antitumor activity in the B16 melanoma mouse model.[4] In preclinical models, the combination of Epacadostat with an immune checkpoint inhibitor suppressed tumor growth more effectively than single-agent treatment.[10][11] |
Clinical Insights in Melanoma
Both this compound and Epacadostat have advanced to clinical trials for the treatment of advanced melanoma, often in combination with checkpoint inhibitors like pembrolizumab or nivolumab.
The phase 3 ECHO-301/KEYNOTE-252 trial, which evaluated the combination of Epacadostat and pembrolizumab in patients with unresectable or metastatic melanoma, unfortunately, did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[1][12]
In a phase 2 trial, the combination of this compound and pembrolizumab in patients with advanced melanoma showed an objective response rate (ORR) of 51% in the efficacy evaluable population, with a median progression-free survival of 12.4 months.[13][14] Another phase 2 study of this compound with pembrolizumab reported an ORR of 53% and a disease control rate (DCR) of 73%.[15]
| Trial | Drug Combination | Patient Population | Key Outcomes |
| ECHO-301/KEYNOTE-252 (Phase 3) | Epacadostat + Pembrolizumab | Unresectable or metastatic melanoma | Did not meet primary endpoint of improving progression-free survival vs. pembrolizumab alone.[1][12] |
| Phase 2 (NCT02073123) | This compound + Pembrolizumab | Advanced melanoma (efficacy evaluable) | ORR: 51%, Confirmed CR: 20%, DCR: 70%, Median PFS: 12.4 months.[13][14] |
| Phase 1/2 (ECHO-202/KEYNOTE-037) | Epacadostat + Pembrolizumab | Advanced melanoma (evaluable patients) | ORR: 56%, DCR: 78%, Median PFS: 12.4 months.[15] |
Experimental Protocols: A Hypothetical Comparative Study
To directly compare the efficacy of this compound and Epacadostat in a preclinical setting, a well-controlled study in a syngeneic mouse model is essential. The following protocol outlines a representative experimental design using the B16-F10 melanoma model.
Objective: To compare the anti-tumor efficacy of this compound and Epacadostat, alone and in combination with an anti-PD-1 antibody, in a B16-F10 murine melanoma model.
Materials:
-
Cell Line: B16-F10 murine melanoma cells.
-
Animals: 6-8 week old female C57BL/6 mice.
-
Drugs: this compound, Epacadostat, anti-mouse PD-1 antibody, isotype control antibody.
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, Hank's Balanced Salt Solution (HBSS), Trypan Blue.
Experimental Workflow Diagram
Caption: Workflow for a comparative preclinical study.
Procedure:
-
Cell Culture: B16-F10 cells will be cultured in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Inoculation: On Day 0, harvest B16-F10 cells and resuspend in sterile HBSS. Subcutaneously inject 1 x 10^5 cells in 100 µL into the right flank of each C57BL/6 mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurement. When tumors reach an average volume of 50-100 mm³, randomize the mice into the following treatment groups (n=10 mice per group):
-
Group 1: Vehicle control (oral gavage) + Isotype control antibody (intraperitoneal injection)
-
Group 2: this compound (e.g., 200 mg/kg, oral gavage, daily) + Isotype control antibody
-
Group 3: Epacadostat (e.g., 100 mg/kg, oral gavage, twice daily) + Isotype control antibody
-
Group 4: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)
-
Group 5: this compound + Anti-PD-1 antibody
-
Group 6: Epacadostat + Anti-PD-1 antibody
-
-
Treatment Administration: Administer treatments as per the assigned groups for a specified duration (e.g., 21 days) or until the endpoint is reached.
-
Monitoring and Endpoints:
-
Measure tumor volume three times a week using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity three times a week.
-
The primary endpoint will be tumor growth delay. Secondary endpoints will include overall survival and analysis of the tumor immune infiltrate.
-
-
Immunophenotyping: At the end of the study, tumors will be harvested, and tumor-infiltrating lymphocytes (TILs) will be isolated. Flow cytometry will be used to analyze the populations of CD4+, CD8+, and regulatory T cells (Tregs).
-
Statistical Analysis: Tumor growth curves will be analyzed using a two-way ANOVA. Survival data will be analyzed using the Kaplan-Meier method and log-rank test. Differences in immune cell populations will be analyzed using t-tests or ANOVA.
Conclusion
This compound and Epacadostat represent two distinct strategies for targeting the immunosuppressive IDO1 pathway in melanoma. While Epacadostat directly inhibits the IDO1 enzyme, this compound modulates the downstream consequences of its activity. Preclinical data in melanoma models suggest that both agents have potential, particularly in combination with checkpoint inhibitors. However, the divergent outcomes in late-stage clinical trials highlight the complexities of translating preclinical findings and underscore the importance of understanding their different mechanisms of action. The provided hypothetical experimental protocol offers a framework for conducting a direct, head-to-head comparison to further elucidate the relative efficacy and immunomodulatory effects of these two agents in a controlled preclinical setting. Such studies are crucial for guiding the future development and clinical application of IDO1 pathway inhibitors in melanoma and other cancers.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.udd.cl [repositorio.udd.cl]
- 6. Preliminary results from a Phase I/II study of epacadostat (incb024360) in combination with pembrolizumab in patients with selected advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
An Objective Guide for Researchers in Immuno-Oncology
The inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a promising strategy in cancer immunotherapy. By targeting the immunosuppressive effects of tryptophan catabolism, IDO1 inhibitors aim to restore and enhance anti-tumor immune responses. This guide provides a detailed head-to-head comparison of two notable IDO1 pathway modulators: Indoximod and Navoximod (GDC-0919). While both compounds target the same pathway, their distinct mechanisms of action result in different biological and potential therapeutic outcomes. This comparison is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
This compound and Navoximod employ fundamentally different approaches to counteract the immunosuppressive tumor microenvironment mediated by IDO1.
This compound is a tryptophan mimetic. It does not directly inhibit the enzymatic activity of IDO1. Instead, it acts downstream of tryptophan depletion, effectively signaling to T cells that tryptophan is sufficient. This reactivates the mTOR pathway, a critical regulator of cell growth and proliferation, and modulates the Aryl Hydrocarbon Receptor (AhR), which is involved in T-cell differentiation.[1][2][3] This dual mechanism leads to the restoration of effector T-cell function and a shift away from the immunosuppressive regulatory T-cell (Treg) phenotype.[1][2][3]
Navoximod (GDC-0919) , in contrast, is a potent and direct competitive inhibitor of the IDO1 enzyme.[4][5] By binding to the enzyme, it blocks the conversion of tryptophan to kynurenine.[6] This leads to a decrease in kynurenine levels and an increase in local tryptophan concentrations, thereby alleviating the two primary immunosuppressive consequences of IDO1 activity: tryptophan starvation of effector T cells and the generation of immunosuppressive kynurenine metabolites.[6][7]
In Vitro Potency
The differing mechanisms of action are reflected in their in vitro profiles.
| Parameter | This compound | Navoximod (GDC-0919) | Reference |
| Target | Downstream of IDO1 (mTOR, AhR) | IDO1 Enzyme | [1][4] |
| Ki | Not Applicable (not a direct inhibitor) | 7 nM | [4][5] |
| EC50 | Not Applicable (not a direct inhibitor) | 75 nM (cell-based assay) | [4][5] |
Preclinical In Vivo Data: A Comparative Overview
Navoximod: Tumor Growth Inhibition and Pharmacodynamic Effects
A study comparing Navoximod (referred to as NLG919) with other IDO inhibitors in murine tumor models provides valuable quantitative data.
Table 1: In Vivo Antitumor Efficacy of Navoximod (NLG919) in Monotherapy
| Animal Model | Treatment | Tumor Volume Inhibition vs. Vehicle | Reference |
| CT26 Colon Carcinoma | 0.8 mmol/kg, twice daily | Significant reduction from day 13 | [8] |
| B16F10 Melanoma | 0.8 mmol/kg, twice daily | Significant reduction from day 15 | [8] |
Table 2: In Vivo Pharmacodynamic Effects of Navoximod (NLG919)
| Animal Model | Dose | Kynurenine/Tryptophan Ratio Inhibition (Plasma) | Kynurenine/Tryptophan Ratio Inhibition (Tumor) | Reference |
| CT26 Colon Carcinoma | 1.0 mmol/kg | 74.7% | 73.8% | [8] |
| B16F10 Melanoma | 1.0 mmol/kg | 72.5% | 75.9% | [8] |
This compound: In Vivo Activity
Preclinical studies with this compound have demonstrated its ability to reverse tumor-associated immunosuppression by decreasing the number of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[9] In a B16 murine melanoma model, this compound was shown to enhance the response to immune checkpoint therapy.[10] While specific tumor growth inhibition percentages for monotherapy are not as clearly defined in the available literature, its efficacy is often highlighted in combination settings.
Clinical Insights
Both this compound and Navoximod have been evaluated in clinical trials.
This compound has been tested in multiple Phase 1 and 2 trials in various cancers, including melanoma, breast cancer, and glioblastoma, often in combination with chemotherapy or immune checkpoint inhibitors.[10][11][12] A dose of 1200 mg twice daily has been used in several Phase 2 studies.[10]
Navoximod (GDC-0919) has also progressed to Phase 1 clinical trials, both as a monotherapy and in combination with other agents like the PD-L1 inhibitor atezolizumab.[13][14][15] These studies have shown that Navoximod is generally well-tolerated and can lead to a decrease in plasma kynurenine levels.[13][14]
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for in vivo efficacy studies.
Caption: IDO1 pathway and inhibitor intervention points.
Caption: Generalized workflow for in vivo efficacy studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of IDO1 inhibitors.
In Vivo Tumor Efficacy Studies
-
Animal Models: BALB/c or C57BL/6 mice are commonly used. Tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) are implanted subcutaneously.
-
Treatment: Once tumors are established, mice are randomized into treatment groups. This compound or Navoximod is typically administered orally, often twice daily.[8] Vehicle controls receive the formulation without the active compound.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is monitored as a measure of toxicity.
-
Endpoint: At the end of the study, tumors are excised and weighed. Blood and tumor tissue may be collected for pharmacodynamic analysis.[8][16]
Pharmacodynamic Analysis of Kynurenine and Tryptophan
-
Sample Collection: Plasma and tumor homogenates are collected at specified time points after drug administration.
-
Analysis: The concentrations of kynurenine and tryptophan are measured using liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The ratio of kynurenine to tryptophan (Kyn/Trp) is calculated as a biomarker of IDO1 enzyme activity.[8]
Conclusion
This compound and Navoximod (GDC-0919) represent two distinct approaches to targeting the IDO1 pathway. Navoximod is a direct, potent enzymatic inhibitor that has demonstrated clear in vivo pharmacodynamic effects on the kynurenine/tryptophan ratio and subsequent tumor growth inhibition in preclinical models. This compound, while not a direct enzyme inhibitor, modulates downstream signaling pathways to reverse immunosuppression.
The choice between these compounds for research and development purposes will depend on the specific scientific question being addressed. Navoximod offers a clear, target-centric approach focused on enzymatic inhibition, while this compound provides a more complex, signaling-based mechanism of action. Further direct comparative studies would be invaluable to the field to fully elucidate the relative merits of these two strategies in different cancer contexts.
References
- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 6. fortislife.com [fortislife.com]
- 7. dovepress.com [dovepress.com]
- 8. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NewLink Genetics Published In Cell Reports Highlights this compound, Demonstrates The Key Role Of IDO In Both Local And Systemic Immunosuppression - BioSpace [biospace.com]
- 10. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Indoximod Combination Therapies: A Comparative Meta-Analysis of Clinical Trial Outcomes
For Immediate Release
A comprehensive review of clinical trial data on the indoleamine 2,3-dioxygenase 1 (IDO1) pathway inhibitor, Indoximod, reveals a promising, albeit complex, landscape for its use in combination with other cancer therapies. This guide synthesizes findings from multiple clinical studies, offering a comparative analysis of this compound's efficacy and safety across various cancer types and treatment regimens. While a formal, large-scale meta-analysis is not yet available in published literature, this report collates and compares data from key phase I and II clinical trials to provide actionable insights for researchers, scientists, and drug development professionals.
This compound, a tryptophan mimetic, modulates the tumor microenvironment by interfering with the immunosuppressive effects of the IDO1 pathway.[1][2] Unlike direct enzymatic inhibitors, this compound is thought to act downstream, stimulating mTORC1 signaling and thereby restoring T-cell activity in a tryptophan-depleted environment.[3] This unique mechanism of action has prompted its investigation in combination with chemotherapy, radiation, and immune checkpoint inhibitors.
Comparative Efficacy of this compound Combination Therapies
The clinical development of this compound has explored its potential across a range of solid and hematological malignancies. The following tables summarize the quantitative outcomes from key clinical trials, categorized by the combination therapy and cancer type.
This compound with Immune Checkpoint Inhibitors
The combination of this compound with immune checkpoint inhibitors, particularly anti-PD-1 antibodies like pembrolizumab, has been a significant area of investigation, especially in advanced melanoma.
| Cancer Type | Combination Agent | Trial Phase | N | Objective Response Rate (ORR) | Complete Response (CR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Advanced Melanoma | Pembrolizumab | II | 89 | 51% | 20% | 70% | 12.4 months |
| Advanced Melanoma (PD-L1 positive) | Pembrolizumab | II | - | 70% | - | - | - |
| Advanced Melanoma (PD-L1 negative) | Pembrolizumab | II | - | 46% | - | - | - |
Table 1: Clinical Outcomes of this compound in Combination with Pembrolizumab in Advanced Melanoma. Data compiled from a single-arm phase II trial.[4][5] The efficacy evaluable population consisted of patients with non-ocular melanoma.[4][5]
This compound with Chemotherapy
This compound has been evaluated in combination with various chemotherapeutic agents across different cancer types, with mixed results.
| Cancer Type | Combination Agent(s) | Trial Phase | N | Objective Response Rate (ORR) | Partial Response (PR) | Stable Disease (SD) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Metastatic Solid Tumors | Docetaxel | Ib | 22 | - | 4 patients (18%) | 9 patients (41%) | - | - |
| Metastatic Breast Cancer (HER2-) | Taxane | II | 164 | 40% (this compound arm) vs 37% (Placebo arm) | - | - | 6.0 months (this compound) vs 8.4 months (Placebo) | 21.6 months (this compound) vs 21.2 months (Placebo) |
| Pediatric Recurrent Brain Tumors | Temozolomide | I | 68 | - | - | - | - | 13.3 months |
| Newly Diagnosed DIPG | Temozolomide | I | 13 | - | - | - | - | 14.4 months |
| Newly Diagnosed AML | Standard Induction Chemotherapy | I | 19 | 84% CR | - | - | Not Reached | Not Reached |
Table 2: Clinical Outcomes of this compound in Combination with Chemotherapy. Data is synthesized from multiple phase I and II trials.[6][7] Note that the metastatic solid tumors trial included 2 breast, 1 NSCLC, and 1 thymic cancer patient with partial responses.[7] In the metastatic breast cancer trial, no statistically significant improvement in clinical outcomes was observed for the combination over taxane alone in an unselected population. The pediatric brain tumor study showed that patients with an objective response had a significantly longer median OS of 25.2 months compared to 7.3 months for non-responders.[6] In the AML trial, 83% of patients in remission with measurable residual disease (MRD) available became MRD-negative.
This compound with Other Therapies
This compound has also been explored with other treatment modalities, such as cancer vaccines.
| Cancer Type | Combination Agent | Trial Phase | N | Median Radiographic PFS |
| Metastatic Castrate-Resistant Prostate Cancer | Sipuleucel-T | II | - | 10.3 months (this compound arm) vs 4.1 months (Placebo arm) |
Table 3: Clinical Outcomes of this compound in Combination with Sipuleucel-T. Data from a phase II trial in metastatic castrate-resistant prostate cancer.[3][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for some of the key trials cited.
Phase II Trial of this compound plus Pembrolizumab in Advanced Melanoma
-
Study Design: This was a single-arm, phase II clinical trial.[4][5]
-
Patient Population: Patients with advanced melanoma. The efficacy evaluable population consisted of 89 patients with non-ocular melanoma.[4][5]
-
Treatment Regimen: this compound was administered continuously at a dose of 1200 mg orally twice a day. Pembrolizumab was administered concurrently at the standard FDA-approved dose.[4][5]
-
Endpoints: The primary endpoints included objective response rate (ORR), and secondary endpoints included complete response (CR), disease control rate (DCR), and progression-free survival (PFS).[4]
Phase Ib Study of this compound in Combination with Docetaxel
-
Study Design: A phase Ib, 3+3 dose-escalation study to determine the maximum tolerated dose (MTD).[7]
-
Patient Population: Patients with metastatic solid tumors.[7]
-
Treatment Regimen: Docetaxel was administered intravenously every 3 weeks at doses ranging from 60 mg/m² to 75 mg/m². This compound was administered orally twice daily at doses of 300, 600, 1000, 2000, and 1200 mg.[7]
-
Endpoints: The primary endpoint was to determine the MTD. Secondary endpoints included pharmacokinetic data and efficacy.[7]
Phase I Trial of this compound with Temozolomide in Pediatric Brain Tumors
-
Study Design: A phase I dose-finding trial.[6]
-
Patient Population: Children with recurrent brain tumors or newly diagnosed diffuse intrinsic pontine glioma (DIPG).[6]
-
Treatment Regimen: this compound was administered orally twice daily, with the pediatric dose determined to be 19.2 mg/kg/dose. Temozolomide was given orally at 200 mg/m²/day for 5 days in 28-day cycles.[6]
-
Endpoints: The primary endpoint was to determine the MTD and recommended phase II dose. Secondary endpoints included overall survival (OS).[6]
Visualizing the Mechanism and Workflow
To better understand the biological context and the practical application of this compound in clinical trials, the following diagrams illustrate the IDO1 signaling pathway and a generalized experimental workflow.
Caption: The IDO1 signaling pathway and the mechanism of action of this compound.
Caption: A generalized workflow for a clinical trial of this compound combination therapy.
Conclusion
The available clinical trial data for this compound combination therapies present a nuanced picture. While promising efficacy signals have been observed, particularly in advanced melanoma when combined with pembrolizumab and in AML with standard chemotherapy, other trials, such as in metastatic breast cancer, did not show a significant benefit over the standard of care in an unselected population.[4] The tolerability of this compound in combination with various agents appears to be acceptable, with no unexpected toxicities reported in the reviewed trials.[4][6][7][9]
Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound treatment. The exploratory analysis in the metastatic breast cancer trial suggesting a potential benefit in patients with high IDO expression underscores this need.[10] As more data from ongoing and future phase II/III trials become available, a more definitive understanding of this compound's role in the oncology treatment landscape will emerge.
References
- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
Unlocking Synergistic Potential: A Comparative Guide to Indoximod in Combination with Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indoximod's performance when combined with chemotherapy, supported by experimental data from clinical trials. We delve into its mechanism of action and compare its efficacy with other IDO1 inhibitors, offering a comprehensive overview for advancing cancer immunotherapy research.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, creating an immunosuppressive shield that allows cancer cells to evade immune destruction.
This compound, an orally administered small molecule, modulates this immunosuppressive pathway. Unlike direct enzymatic inhibitors, this compound acts as a tryptophan mimetic, reversing the downstream effects of IDO1 activity.[1] Preclinical studies have demonstrated that combining this compound with chemotherapy can lead to synergistic anti-tumor effects, prompting further investigation in clinical settings.[2][3] This guide summarizes the key findings from clinical trials evaluating the synergistic effects of this compound with various chemotherapeutic agents and provides a comparative look at other IDO1 inhibitors.
This compound and Chemotherapy: A Synergistic Alliance in Clinical Trials
Multiple clinical trials have explored the safety and efficacy of combining this compound with standard-of-care chemotherapy across a range of cancers. These studies have shown promising results, suggesting that this compound can enhance the anti-tumor activity of chemotherapy.
Combination with Temozolomide in Brain Tumors
In a Phase I trial (NCT02502708) for pediatric patients with progressive primary brain tumors, this compound was combined with temozolomide. The combination was found to be well-tolerated and could be safely administered with chemotherapy and radiation.[4][5] The study reported a median overall survival of 13.3 months for all patients with recurrent disease and 14.4 months for patients with diffuse intrinsic pontine glioma (DIPG).[5][6] Notably, patients who showed an objective response had a significantly longer median OS of 25.2 months compared to non-responders (7.3 months).[4][6]
Combination with Taxanes in Solid Tumors and Breast Cancer
A Phase Ib study (NCT01191216) evaluated this compound in combination with docetaxel in patients with metastatic solid tumors. The combination was well-tolerated, with no unexpected toxicities.[7][8][9] The trial reported 4 partial responses (PRs) and 9 cases of stable disease (SD) among 22 evaluable patients.[7][8]
However, a subsequent Phase II trial in patients with HER2-negative metastatic breast cancer combining this compound with a taxane (paclitaxel or docetaxel) did not show a significant improvement in progression-free survival compared to taxane alone.[10]
Combination with Gemcitabine and Nab-Paclitaxel in Pancreatic Cancer
A Phase Ib/II trial investigated this compound with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic adenocarcinoma. The combination was well-tolerated and demonstrated an objective response rate (ORR) of 42%, which included one complete response (CR).[11][12] An interim analysis of the Phase II portion of the study showed an ORR of 37% in the initial 30 patients.[13] The final analysis of 104 evaluable patients in the Phase II study reported an ORR of 46.2% and a median overall survival of 10.9 months.[14]
Quantitative Data Summary
The following tables summarize the key efficacy data from clinical trials of this compound in combination with chemotherapy.
| Trial Identifier | Cancer Type | Chemotherapy | N | ORR (%) | CR (%) | PR (%) | SD (%) | Median OS (months) | Median PFS (months) | Citation(s) |
| NCT02502708 | Pediatric Brain Tumors | Temozolomide | 81 | - | - | - | - | 13.3 (recurrent), 14.4 (DIPG) | - | [4][5][6] |
| NCT01191216 | Metastatic Solid Tumors | Docetaxel | 22 | 18.2 | 0 | 18.2 | 40.9 | - | - | [7][8][9] |
| Phase II | Metastatic Breast Cancer | Paclitaxel or Docetaxel | 164 | 40 (this compound arm) vs 37 (placebo arm) | - | - | - | 19.5 | 6.8 | [10] |
| Phase Ib/II | Metastatic Pancreatic Cancer | Gemcitabine + Nab-Paclitaxel | 104 | 46.2 | 1 | 45.2 | - | 10.9 | - | [11][12][14] |
Comparison with Other IDO1 Inhibitors in Chemotherapy Combinations
While this compound has been a key focus, other IDO1 inhibitors have also been evaluated in combination with chemotherapy, providing a broader perspective on targeting this pathway.
| IDO1 Inhibitor | Trial Identifier | Cancer Type | Chemotherapy | N | ORR (%) | Key Findings | Citation(s) |
| Epacadostat | ECHO-207/KEYNOTE-723 (NCT03085914) | Advanced Solid Tumors | Various tumor-appropriate regimens + Pembrolizumab | 70 | 31.4 | Acceptable safety profile; antitumor activity observed across multiple tumor types. | [4][15][16] |
| Linrodostat (BMS-986205) | NCT03661320 | Muscle-Invasive Bladder Cancer | Gemcitabine + Cisplatin + Nivolumab | 1200 (target) | - | Ongoing Phase III trial evaluating neoadjuvant and adjuvant therapy. | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the clinical trials discussed.
General Clinical Trial Design and Procedures
Most of the cited Phase I trials followed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[6][19]
-
Patient Selection: Patients were typically required to have histologically confirmed metastatic or unresectable disease and have failed prior standard therapies. Specific inclusion and exclusion criteria varied by trial.
-
Treatment Administration: Chemotherapy was administered intravenously according to standard-of-care protocols. This compound was administered orally, typically twice daily.[5][8][12]
-
Toxicity Assessment: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[16][20][21] Dose-limiting toxicities (DLTs) were defined in the trial protocols.
-
Efficacy Evaluation: Tumor responses were assessed using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[5][15] This involves measuring the size of target lesions at baseline and regular intervals during treatment to determine complete response, partial response, stable disease, or progressive disease.
Representative Experimental Workflow: Phase Ib Dose-Escalation Trial
The following diagram illustrates a typical workflow for a Phase Ib dose-escalation study combining an IDO1 inhibitor with chemotherapy.
Caption: A representative workflow for a Phase Ib dose-escalation clinical trial.
Signaling Pathways and Mechanism of Action
This compound's unique mechanism of action distinguishes it from direct enzymatic inhibitors of IDO1. By acting as a tryptophan mimetic, it counteracts the downstream immunosuppressive signals initiated by IDO1.
The IDO1 Pathway and this compound's Intervention
The following diagram illustrates the IDO1 pathway and the points of intervention by this compound.
Caption: The IDO1 pathway and this compound's mechanism of action.
This compound is thought to exert its effects through two primary mechanisms:
-
mTORC1 Reactivation: Tryptophan depletion caused by IDO1 activity leads to the inhibition of the mTORC1 signaling pathway in T cells, which is crucial for their proliferation and function. This compound, by mimicking tryptophan, provides a sufficiency signal that reactivates mTORC1, thereby restoring T cell activity.[2][19][22]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Kynurenine, a product of IDO1 activity, is a ligand for the AhR. Activation of AhR in T cells contributes to their suppression. This compound can modulate AhR signaling, further counteracting the immunosuppressive effects of the IDO1 pathway.[2][19][22]
Conclusion
The combination of this compound with chemotherapy represents a promising strategy to overcome tumor-induced immunosuppression and enhance the efficacy of cytotoxic agents. Clinical trials have demonstrated the feasibility and potential clinical benefit of this approach in various cancers, although further research is needed to optimize patient selection and combination regimens. The unique mechanism of action of this compound, targeting the downstream effects of IDO1 activity, offers a distinct advantage and warrants continued investigation. This guide provides a foundational overview for researchers and clinicians working to advance the field of cancer immunotherapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 trial design: is 3 + 3 the best? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resources for Researchers - NCI [cancer.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 11. evs.nci.nih.gov [evs.nci.nih.gov]
- 12. Phase I cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. project.eortc.org [project.eortc.org]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. Phase 1/2 study of epacadostat in combination with durvalumab in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. premier-research.com [premier-research.com]
- 20. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. augusta.edu [augusta.edu]
A Comparative Analysis of Indoximod and Linrodostat (BMS-986205) for IDO1 Pathway Inhibition in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent inhibitors of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway: Indoximod and Linrodostat (BMS-986205). The objective is to present a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy and pharmacodynamics. This information is intended to assist researchers and drug development professionals in making informed decisions regarding the use and future investigation of these compounds.
Introduction to IDO1 Inhibition in Cancer Immunotherapy
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune suppression within the tumor microenvironment. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 depletes tryptophan levels, which is crucial for T-cell proliferation and function. The accumulation of kynurenine and its metabolites further contributes to an immunosuppressive environment by promoting the generation of regulatory T cells (Tregs) and inhibiting the activity of effector T cells and natural killer (NK) cells. This allows tumor cells to evade immune surveillance. Consequently, inhibiting the IDO1 pathway has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.
Overview of this compound and Linrodostat (BMS-986205)
This compound and Linrodostat are two clinical-stage small molecules that target the IDO1 pathway, albeit through different mechanisms.
-
This compound (NLG-8189) is a tryptophan mimetic that acts as an IDO pathway inhibitor. Instead of directly inhibiting the IDO1 enzyme, it functions downstream to counteract the effects of tryptophan depletion.[1][2] It is believed to activate the mTORC1 signaling pathway, thereby mimicking a tryptophan-sufficient state and reversing the suppression of T-cell proliferation and function.[3][4]
-
Linrodostat (BMS-986205) is a potent, selective, and irreversible inhibitor of the IDO1 enzyme.[5][6] It directly binds to the IDO1 enzyme, preventing the catalytic conversion of tryptophan to kynurenine.[6] This leads to a restoration of tryptophan levels and a reduction in immunosuppressive kynurenine in the tumor microenvironment, thereby promoting an anti-tumor immune response.[7][8]
Comparative Data
Chemical and Pharmacokinetic Properties
| Property | This compound | Linrodostat (BMS-986205) |
| Chemical Structure | (2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid | (2R)-N-(4-chlorophenyl)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide[7] |
| Molecular Formula | C₁₂H₁₄N₂O₂[9][10] | C₂₄H₂₄ClFN₂O[11] |
| Molecular Weight | 218.25 g/mol [9][10] | 410.9 g/mol [11] |
| Mechanism of Action | Tryptophan mimetic, mTORC1 activator, downstream IDO pathway inhibitor[1][3] | Direct, irreversible IDO1 enzyme inhibitor[5] |
| Half-life (Human) | ~10.5 hours[11] | Not explicitly stated, but exposures exceeded therapeutic targets with once-daily dosing[12] |
| Bioavailability | Good oral bioavailability[12] | Orally available[6][7] |
Preclinical Efficacy
| Parameter | This compound | Linrodostat (BMS-986205) |
| IDO1 Inhibition (IC₅₀) | Does not directly inhibit the purified IDO1 enzyme[1] | 1.1 nM (IDO1-HEK293 cells)[5][13], 1.7 nM (HeLa cells)[14] |
| Kynurenine Production Inhibition | Downregulates IDO1 expression and function in vivo, leading to decreased kynurenine production[3] | Potent inhibition in IDO1-expressing cells[14] |
| T-cell Proliferation | Reverses suppression of T-cells by IDO-expressing dendritic cells[3] | Restores T-cell proliferation in the presence of IDO1 activity[1] |
| In Vivo Tumor Models | Enhances anti-tumor immunity in combination with chemotherapy in melanoma and breast cancer models[3] | Demonstrates pharmacodynamic activity in advanced cancer models[5] |
Clinical Efficacy and Safety
| Trial Identifier | Cancer Type | Combination Therapy | Key Efficacy Results | Key Safety Findings |
| This compound | ||||
| NCT02073123 | Advanced Melanoma | Pembrolizumab | ORR: 51%, CR: 20%, DCR: 70%, Median PFS: 12.4 months[15] | Well-tolerated[15] |
| NCT01792050 | Metastatic Solid Tumors | Docetaxel | 4 Partial Responses (2 breast, 1 NSCLC, 1 thymic)[16] | Well-tolerated; DLTs included dehydration, hypotension, mucositis, and enterocolitis[16] |
| NCT02502708 | Pediatric Brain Tumors | Chemotherapy/Radiation | Median OS (recurrent disease): 13.3 months; Median OS (DIPG): 14.4 months[17][18] | Well-tolerated, MTD not reached[17][18] |
| Linrodostat (BMS-986205) | ||||
| Phase 1/2 | Advanced Solid Tumors/Hematologic Malignancies | Nivolumab ± Ipilimumab | Responses observed across various tumor types, particularly in immunotherapy-naïve patients[12] | Manageable safety profile; MTD: 200 mg; DLTs primarily immune-related; Grade 3/4 AEs: 50.1-63.4%[12] |
| NCT03661320 (Planned) | Muscle Invasive Bladder Cancer | Neoadjuvant Chemotherapy + Nivolumab | Efficacy to be evaluated[19] | Safety to be evaluated[19] |
| Phase II (Terminated) | Metastatic Hepatocellular Carcinoma | Nivolumab | Trial terminated, limited enrollment[20] | Not detailed[20] |
ORR: Objective Response Rate, CR: Complete Response, DCR: Disease Control Rate, PFS: Progression-Free Survival, OS: Overall Survival, DLT: Dose-Limiting Toxicity, MTD: Maximum Tolerated Dose, NSCLC: Non-Small Cell Lung Cancer, DIPG: Diffuse Intrinsic Pontine Glioma, AE: Adverse Event.
Experimental Protocols
IDO1 Enzyme Activity Assay
This protocol describes a common method to measure the enzymatic activity of IDO1 and the inhibitory potential of compounds like Linrodostat.
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing co-factors such as L-ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL). Prepare a stock solution of the IDO1 enzyme and the test inhibitor.
-
Reaction Initiation : In a 96-well plate, add the IDO1 enzyme to the assay buffer. Add the test inhibitor at various concentrations. Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., 400 µM).
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination : Stop the reaction by adding a strong acid, such as 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis : Incubate the plate at 50-65°C for 30 minutes to hydrolyze the product N-formylkynurenine to kynurenine.
-
Detection : Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the wells. This reagent reacts with kynurenine to produce a colored product.
-
Measurement : Measure the absorbance at 480 nm using a microplate reader. The amount of kynurenine produced is proportional to the IDO1 enzyme activity. Calculate the IC₅₀ value for the inhibitor.[2]
Kynurenine Measurement in Biological Samples (HPLC-MS/MS)
This protocol outlines the quantification of tryptophan and kynurenine in plasma or tissue homogenates to assess the pharmacodynamic effects of IDO1 inhibitors.
-
Sample Preparation : Precipitate proteins in the biological samples (e.g., plasma, serum, tissue homogenate) by adding a solvent like methanol or TCA.[21][22]
-
Centrifugation : Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection : Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis :
-
Chromatographic Separation : Inject the supernatant into a liquid chromatography system equipped with a suitable column (e.g., C18 reversed-phase). Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate tryptophan and kynurenine.[23]
-
Mass Spectrometric Detection : Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use specific precursor-to-product ion transitions for tryptophan and kynurenine for accurate quantification.[22]
-
-
Data Analysis : Quantify the concentrations of tryptophan and kynurenine by comparing their peak areas to those of known standards. The kynurenine/tryptophan ratio is often used as a biomarker of IDO1 activity.
T-cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess the effect of IDO1 inhibitors on T-cell proliferation.
-
T-cell Isolation : Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using standard methods (e.g., magnetic-activated cell sorting).
-
CFSE Labeling : Resuspend the isolated T-cells in a suitable buffer (e.g., PBS) and add carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 0.5-5 µM. Incubate for 5-10 minutes at 37°C. Quench the labeling reaction by adding fetal bovine serum.[5][6]
-
Co-culture Setup :
-
Culture IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells or tumor cells) in a 96-well plate.
-
Add the CFSE-labeled T-cells to the wells containing the IDO1-expressing cells.
-
Add a T-cell stimulus, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Add the test compound (this compound or Linrodostat) at various concentrations.
-
-
Incubation : Co-culture the cells for 3-5 days at 37°C.
-
Flow Cytometry Analysis : Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer.
-
Data Analysis : Gate on the T-cell population and measure the CFSE fluorescence intensity. With each cell division, the CFSE fluorescence intensity is halved. The degree of T-cell proliferation can be determined by the reduction in CFSE fluorescence.[5]
In Vivo Syngeneic Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of IDO1 inhibitors in vivo.
-
Cell Culture and Implantation : Culture a murine cancer cell line that expresses IDO1 (e.g., B16F10 melanoma, CT26 colon carcinoma) under standard conditions. Harvest the cells and subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c).[3][7]
-
Tumor Growth and Randomization : Monitor tumor growth by measuring tumor dimensions with calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, Linrodostat, combination with checkpoint inhibitor).[7]
-
Treatment Administration : Administer the test compounds via the appropriate route (e.g., oral gavage for this compound and Linrodostat) and schedule.
-
Efficacy Assessment :
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic Analysis : Collect blood and tumor tissue at the end of the study to measure tryptophan and kynurenine levels as described in Protocol 4.2. to confirm target engagement.[7]
-
Immunophenotyping : Analyze immune cell populations in the tumor and spleen by flow cytometry to assess changes in T-cell subsets, Tregs, and other immune cells.
Signaling Pathways and Experimental Workflows
Conclusion
This compound and Linrodostat represent two distinct approaches to targeting the immunosuppressive IDO1 pathway. Linrodostat is a direct, potent, and irreversible inhibitor of the IDO1 enzyme, demonstrating clear target engagement by reducing kynurenine levels. In contrast, this compound acts downstream as a tryptophan mimetic, aiming to reverse the metabolic consequences of IDO1 activity.
Preclinical data supports the rationale for both mechanisms. Clinical data for both agents, primarily in combination with immune checkpoint inhibitors, have shown encouraging signs of efficacy in some tumor types, although challenges remain. The choice between these or other IDO1 pathway inhibitors will depend on the specific therapeutic context, including tumor type, combination partners, and the desired immunological outcome. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other modulators of the IDO1 pathway.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mucosalimmunology.ch [mucosalimmunology.ch]
- 7. benchchem.com [benchchem.com]
- 8. sanguinebio.com [sanguinebio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 15. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A first in man phase I trial of the oral immunomodulator, this compound, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Pipeline Moves: Advancement prospects plunge for Bristol-Myers’ oncology drug after trial termination - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Efficacy of Indoximod in Combination with PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the clinical efficacy of Indoximod, an indoleamine 2,3-dioxygenase (IDO) pathway inhibitor, when used in combination with programmed cell death protein 1 (PD-1) inhibitors for the treatment of advanced melanoma. The performance of this combination therapy is compared against key alternatives, supported by data from clinical trials.
Executive Summary
The combination of this compound with a PD-1 inhibitor, primarily pembrolizumab, has demonstrated promising anti-tumor activity in a Phase II clinical trial for patients with advanced melanoma.[1][2][3][4][5] This combination therapy aims to enhance the efficacy of PD-1 blockade by targeting a key mechanism of immune evasion utilized by tumor cells. This guide will delve into the clinical data, experimental methodologies, and the underlying biological pathways to provide a clear comparison with current standard-of-care immunotherapies, including PD-1 inhibitor monotherapy and the combination of nivolumab and ipilimumab.
Mechanism of Action: A Dual Approach to Overcoming Immune Suppression
This compound is a small-molecule inhibitor of the IDO pathway, a crucial mechanism for tumor immune evasion.[1][2][3][4][5] The IDO pathway is responsible for the catabolism of the essential amino acid tryptophan into kynurenine.[1][2][3][4][5] Elevated kynurenine levels and tryptophan depletion in the tumor microenvironment suppress the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs), thus dampening the anti-tumor immune response.
Unlike direct enzymatic inhibitors of IDO1, this compound acts downstream, reversing the immunosuppressive effects of tryptophan depletion by stimulating the mTORC1 signaling pathway.[6][7] This action mimics a tryptophan-sufficient state, thereby restoring T-cell function.
PD-1 inhibitors, such as pembrolizumab and nivolumab, are monoclonal antibodies that block the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction serves as an immune checkpoint, and its blockade by these inhibitors unleashes the anti-tumor activity of T cells.
The combination of this compound and a PD-1 inhibitor is hypothesized to have a synergistic effect. While the PD-1 inhibitor removes a key "brake" on the T-cell response, this compound addresses a complementary immunosuppressive mechanism within the tumor microenvironment, potentially leading to a more robust and durable anti-tumor immune response.
Clinical Efficacy: A Comparative Analysis
The clinical efficacy of this compound in combination with a PD-1 inhibitor has been primarily evaluated in a single-arm Phase II trial (NLG2103/NCT02073123) in patients with advanced melanoma.[1][2][3][4][5] For a comprehensive comparison, the results of this trial are presented alongside data from pivotal Phase III trials of PD-1 inhibitor monotherapy and the combination of nivolumab plus ipilimumab.
| Efficacy Endpoint | This compound + Pembrolizumab (Phase II) | Pembrolizumab Monotherapy (KEYNOTE-006) | Nivolumab Monotherapy (CheckMate-066) | Nivolumab + Ipilimumab (CheckMate-067) |
| Overall Response Rate (ORR) | 51%[1][2][4][5] | 33%[6] | 42%[8] | 58%[9] |
| Complete Response (CR) Rate | 20%[1][2][4] | 5-6%[6] | 20%[8] | Not explicitly stated in provided abstracts |
| Disease Control Rate (DCR) | 70%[1][2][4] | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Median Progression-Free Survival (PFS) | 12.4 months[1][2][4] | 9.4 months[7][10] | Not reached at 15.1 months[11] | 11.5 months |
| Median Overall Survival (OS) | Not reached in Phase II | 32.7 months[7][10][12] | 37.5 months (3-year)[1] | 72.1 months (6.5-year)[13] |
Note: Data for the this compound combination is from a single-arm Phase II trial and should be interpreted with caution when compared to data from randomized Phase III trials.
The data suggests that the combination of this compound and pembrolizumab results in a higher ORR and a longer median PFS compared to historical data for pembrolizumab monotherapy. However, it is important to note the limitations of comparing single-arm trial data with results from large, randomized controlled trials. The combination of nivolumab and ipilimumab, a standard of care, demonstrates the highest ORR and a remarkably long median OS.
Experimental Protocols
This compound in Combination with Pembrolizumab (NLG2103/NCT02073123 - Phase II)
-
Patient Population: Patients with unresectable Stage III or IV melanoma.[5]
-
Treatment Regimen:
-
Response Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[5]
Pembrolizumab Monotherapy (KEYNOTE-006 - Phase III)
-
Patient Population: Patients with unresectable Stage III or IV advanced melanoma with no more than one prior systemic therapy.[6]
-
Treatment Regimen: Pembrolizumab 10 mg/kg every 2 or 3 weeks.[6]
-
Comparator Arm: Ipilimumab 3 mg/kg every 3 weeks for four cycles.[6]
-
Response Assessment: RECIST 1.1.[6]
Nivolumab Monotherapy (CheckMate-066 - Phase III)
-
Patient Population: Previously untreated patients with unresectable Stage III or IV, BRAF wild-type melanoma.[8]
-
Treatment Regimen: Nivolumab 3 mg/kg every 2 weeks.[8]
-
Comparator Arm: Dacarbazine 1000 mg/m² every 3 weeks.[8]
-
Response Assessment: RECIST 1.1.
Nivolumab + Ipilimumab (CheckMate-067 - Phase III)
-
Patient Population: Previously untreated patients with advanced melanoma.[2]
-
Treatment Regimen:
-
Nivolumab 1 mg/kg plus ipilimumab 3 mg/kg every 3 weeks for four doses, followed by nivolumab 3 mg/kg every 2 weeks.[2]
-
-
Comparator Arms: Nivolumab monotherapy plus placebo, or ipilimumab monotherapy plus placebo.[2]
-
Response Assessment: RECIST 1.1.
References
- 1. Five-Year Outcomes With Nivolumab in Patients With Wild-Type BRAF Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final, 10-Year Outcomes with Nivolumab plus Ipilimumab in Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practice-Changing Study: Pembrolizumab Outperforms Ipilimumab in Advanced Melanoma - The ASCO Post [ascopost.com]
- 7. Seven-Year Follow-Up of the Phase III KEYNOTE-006 Study: Pembrolizumab Versus Ipilimumab in Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. Pembrolizumab versus ipilimumab for advanced melanoma: 10-year follow-up of the phase III KEYNOTE-006 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Outcomes From CheckMate 067 Nivolumab/Ipilimumab, Nivolumab, or Ipilimumab in Advanced Melanoma - The ASCO Post [ascopost.com]
Evaluating the differences between L-1MT and D-1MT (Indoximod) in research
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint, playing a pivotal role in tumor immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment. Consequently, inhibiting the IDO1 pathway has become a promising strategy in cancer immunotherapy. The racemic mixture 1-methyl-tryptophan (1-MT) has been a key tool in this endeavor, but its two stereoisomers, L-1MT and D-1MT (Indoximod), exhibit remarkably different mechanisms of action and biological effects. This guide provides an objective, data-driven comparison of these two isomers to aid researchers in their selection and interpretation of experimental results.
At a Glance: Key Differences Between L-1MT and D-1MT
| Feature | L-1MT | D-1MT (this compound) |
| Primary Mechanism of Action | Weak, direct competitive inhibitor of the IDO1 enzyme.[1] | Does not directly inhibit the purified IDO1 enzyme.[1] Acts as a tryptophan mimetic, reversing tryptophan deprivation signals downstream of IDO1.[1][2][3] |
| Effect on IDO1 Enzyme Activity | Weakly inhibits kynurenine production.[4][5] | Does not inhibit the purified IDO1 enzyme in cell-free assays.[1] In some cellular contexts, it may indirectly affect IDO1 pathway activity.[1] |
| Downstream Signaling | Primarily impacts pathways directly affected by IDO1 enzyme inhibition. | Modulates mTORC1 signaling, mimicking a tryptophan-sufficient state.[2][3] Can also modulate the Aryl Hydrocarbon Receptor (AhR) pathway.[1][6] |
| T-Cell Proliferation | Can restore T-cell proliferation suppressed by IDO1.[4] | Potently restores T-cell proliferation in the presence of IDO1 activity.[6] |
| Clinical Development | Primarily used in preclinical research. | Advanced to clinical trials for various cancers, including pediatric brain tumors.[7][8][9][10] |
Unraveling the Mechanisms: How They Work
The fundamental difference between L-1MT and D-1MT lies in their interaction with the IDO1 pathway.
L-1MT: The Direct (but Weak) Inhibitor
L-1MT acts as a classical competitive inhibitor of the IDO1 enzyme. It competes with the natural substrate, tryptophan, for the active site of the enzyme, thereby reducing the production of the immunosuppressive metabolite kynurenine.[1] However, its inhibitory activity is relatively weak, with a reported inhibitory constant (Ki) in the micromolar range.[5][11]
D-1MT (this compound): The Downstream Modulator
In stark contrast, D-1MT (this compound) does not directly inhibit the purified IDO1 enzyme.[1] Instead, its mechanism is more nuanced. In a state of tryptophan depletion induced by IDO1, this compound acts as a tryptophan mimetic.[1][2] This "impersonation" tricks the cell into sensing that tryptophan is abundant, thereby reactivating the mTORC1 signaling pathway, which is a crucial regulator of cell growth and proliferation and is inhibited by amino acid starvation.[2][3] By circumventing the direct inhibition of the enzyme, this compound effectively bypasses the immunosuppressive effects of tryptophan depletion.
Signaling Pathways Explored
The distinct mechanisms of L-1MT and D-1MT are best visualized through their respective signaling pathways.
Head-to-Head: Experimental Data
The differing mechanisms of L-1MT and D-1MT translate to quantifiable differences in their biological activity.
Table 1: Comparative Efficacy in IDO1 Inhibition and T-Cell Proliferation
| Parameter | L-1MT | D-1MT (this compound) | Reference |
| IDO1 Inhibition (Ki, cell-free) | ~19 µM | No direct inhibition | [5] |
| IDO1 Inhibition (racemic 1-MT Ki) | 34 µM | 34 µM | [2][11] |
| Restoration of T-Cell Proliferation (EC50) | 80 - 100 µM | ~40 µM | [6] |
| Effect on Kynurenine Production | More effective at reducing kynurenine | Less effective at reducing kynurenine directly | [4] |
These data highlight that while L-1MT is a direct, albeit weak, inhibitor of the IDO1 enzyme, this compound is more potent in restoring T-cell proliferation, underscoring the effectiveness of its downstream mechanism.[6]
In the Lab: Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are outlines of key protocols for evaluating IDO1 inhibitors.
Protocol 1: Cell-Free IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors (e.g., ascorbic acid, methylene blue)
-
Test compounds (L-1MT, D-1MT)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cofactors, and the test compound.
-
Add the recombinant IDO1 enzyme to each well (except for the blank).
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate at room temperature for a specified time (e.g., 3 hours).
-
Measure the absorbance of the product, kynurenine, at a wavelength of 320-325 nm.[12][13]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
References
- 1. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of levo-1-methyl tryptophan and dextro-1-methyl tryptophan in reversing indoleamine-2,3-dioxygenase-mediated arrest of T-cell proliferation in human epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. augusta.edu [augusta.edu]
- 9. pure.psu.edu [pure.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of Indoximod: A Procedural Guide
For researchers and scientists engaged in the pioneering work of drug development, the proper handling and disposal of investigational compounds like Indoximod are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from safety data sheets and general best practices for hazardous pharmaceutical waste management.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in solid or solution form. This includes:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Respiratory Protection: Avoid breathing dust, fumes, or vapors by using a respirator if ventilation is inadequate.[1]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of fine particles.[1][2]
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each step. This process involves segregation, containment, labeling, and transfer of the waste material.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Segregation: At the point of generation, immediately segregate all materials that have come into contact with this compound as hazardous chemical waste.[3] This includes:
-
Unused or Expired this compound Powder: The original container with the remaining solid compound.
-
This compound Solutions: Leftover stock solutions and experimental media containing this compound.
-
Contaminated Consumables: Items such as pipette tips, centrifuge tubes, gloves, bench paper, and wipes that are contaminated with this compound.[3]
-
Contaminated Glassware: Any glassware that cannot be effectively decontaminated.
2. Waste Containerization and Labeling:
-
Solid Waste:
-
Carefully place unused or expired this compound powder in its original container, or a designated, leak-proof hazardous waste container for solids.[3]
-
For cleaning up small spills of solid this compound, gently sweep the material to avoid creating dust and place it, along with any contaminated cleaning materials (e.g., wipes), into the designated solid hazardous waste container.[3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container for liquids.[3]
-
Ensure the container is compatible with the solvents used in the this compound solutions.
-
Do not mix incompatible waste streams in the same container.
-
Keep the container tightly sealed when not in use to prevent spills and evaporation.[3]
-
-
Trace Contaminated Waste:
Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The type of solvent if it is a liquid waste.
-
The associated hazards (e.g., Irritant).[1]
-
The date the waste was first added to the container.[3]
3. Storage:
-
Store all sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from general lab traffic and clearly marked.
4. Final Disposal:
-
Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The ultimate disposal of this compound waste, as with many investigational and cytotoxic drugs, is typically through high-temperature incineration by a specialized waste management facility to ensure its complete destruction.[6][7]
Emergency Procedures: In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures for hazardous materials. For spills involving this compound, this will generally involve using a chemical spill kit and wearing appropriate PPE. Report the incident to your laboratory supervisor and EHS department.
By adhering to these procedural steps, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet for the most current and detailed guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uri.edu [web.uri.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Indoximod
Essential Safety and Handling Guide for Indoximod
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like this compound is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial to mitigate these risks. The following personal protective equipment is required when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Task | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat or gown- Safety glasses with side shields or chemical splash goggles- Face shield (if there is a risk of splashing)- N95 respirator or higher (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat or gown- Safety glasses with side shields or chemical splash goggles- Face shield (if there is a risk of splashing) |
| General Laboratory Use | - Nitrile gloves- Laboratory coat- Safety glasses |
Procedural Guidance for Handling this compound
Engineering Controls
-
Ventilation: Always handle solid this compound and prepare solutions in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[1][2] Use only in a well-ventilated area.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of solid this compound within a chemical fume hood. Avoid the formation of dust and aerosols.[2]
-
Solution Preparation: Add the solvent to the solid this compound slowly and carefully to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Disposal Plan
Dispose of this compound waste in accordance with all local, state, and federal regulations.[1]
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound.
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
